molecular formula C11H13FO3 B370992 4-Butoxy-3-fluorobenzoic acid CAS No. 326-76-1

4-Butoxy-3-fluorobenzoic acid

カタログ番号: B370992
CAS番号: 326-76-1
分子量: 212.22g/mol
InChIキー: LJHZPEYGGUVQRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Butoxy-3-fluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C11H13FO3. This organic building block combines a benzoic acid core with a fluorine substituent and a butoxy chain, making it a valuable intermediate in advanced chemical synthesis for research and development . Fluorobenzoic acids, in general, are widely recognized as versatile precursors in the preparation of more complex molecules . The specific structure of this compound suggests its primary utility in materials science and pharmaceutical research. Researchers may employ this compound in the development of liquid crystal materials, where the fluorine atom and alkoxy chain can influence the mesomorphic properties, or as a key scaffold in medicinal chemistry for creating potential drug candidates and agrochemicals . The carboxylic acid group allows for further functionalization through standard coupling reactions to form amides or esters, while the fluorine atom can be utilized to fine-tune electronic properties and metabolic stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-butoxy-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHZPEYGGUVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307009
Record name 4-Butoxy-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-76-1
Record name 4-Butoxy-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Butoxy-3-fluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-fluorobenzoic acid (CAS 326-76-1) is a critical mesogenic intermediate used primarily in the synthesis of advanced liquid crystal (LC) materials and fluorinated pharmaceutical building blocks. Its structural significance lies in the lateral fluorine substituent at the 3-position, which exerts a profound electronic and steric influence on the molecule. Unlike its non-fluorinated analog (4-butoxybenzoic acid), the 3-fluoro derivative exhibits suppressed melting points, altered dielectric anisotropy (


), and enhanced solubility in organic matrices.

This guide details the physicochemical properties, validated synthesis protocols, and characterization logic required to utilize this compound effectively in drug discovery and materials science.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name This compound
CAS Number 326-76-1
Molecular Formula

Molecular Weight 212.22 g/mol
SMILES CCCCOc1c(F)cc(C(=O)O)cc1
Appearance White to off-white crystalline solid
Structural Features Alkoxy Tail: C4 chain imparts lipophilicity and mesogenic potential.Lateral Fluorine: Induces dipole moment perpendicular to the long axis; lowers melting point via steric disruption.

Physical & Thermodynamic Properties[1][2]

The introduction of the fluorine atom at the ortho position to the alkoxy group (position 3 relative to the acid at 1) significantly alters the thermodynamic landscape compared to the parent benzoic acid.

Melting Point & Phase Behavior

While 4-butoxybenzoic acid exhibits a nematic phase at high temperatures (Cr 147°C N 159°C Iso), the 3-fluoro substituent typically depresses the melting point by 10–20°C due to the disruption of efficient


-

stacking and crystal packing efficiency.
  • Predicted Melting Point: ~130–145°C (Dependent on purity and polymorph).

  • Liquid Crystalline Behavior: The compound often exhibits a monotropic or enantiotropic nematic phase, but the range is narrower than the non-fluorinated analog.[1]

Solubility & Lipophilicity
  • Solubility Profile:

    • Insoluble: Water (High hydrophobicity due to butyl chain).

    • Soluble: Ethanol, Acetone, Ethyl Acetate, Dichloromethane.

    • Sparingly Soluble: Hexanes (Cold).

  • Acidity (pKa): The inductive electron-withdrawing effect (-I) of the fluorine atom stabilizes the carboxylate anion.

    • Estimated pKa: ~4.05 (Acidified relative to 4-butoxybenzoic acid, pKa ~4.5).

Synthesis Protocol: O-Alkylation Route

The most robust synthetic pathway involves the Williamson ether synthesis starting from 3-fluoro-4-hydroxybenzoic acid . This route is preferred over oxidation of the aldehyde due to higher yields and easier purification.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the phenoxide ion on 1-bromobutane.

Synthesis Start 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8) Process Reflux (80°C, 12-24h) S_N2 Mechanism Start->Process Mix Reagents 1-Bromobutane K2CO3 / KI (cat.) Solvent: DMF or Acetone Reagents->Process Inter Intermediate Ester (Possible side product) Process->Inter Over-alkylation Product This compound (Precipitate with HCl) Process->Product Main Path Hydrolysis Base Hydrolysis (If ester forms) Inter->Hydrolysis Hydrolysis->Product

Figure 1: Synthesis workflow for this compound via Williamson Ether Synthesis.

Step-by-Step Methodology
  • Activation: Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF (Dimethylformamide). Add Potassium Carbonate (

    
    )  (2.5 eq) to deprotonate the phenol and the carboxylic acid.
    
    • Note: The carboxylate is also formed but is less nucleophilic than the phenoxide. However, esterification (over-alkylation) can occur.

  • Alkylation: Add 1-Bromobutane (1.1 eq) dropwise. Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism (forming the more reactive iodobutane in situ).

  • Reflux: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Work-up (Critical Step):

    • If Ester forms: Treat the crude mixture with NaOH (aq) at reflux for 2 hours to hydrolyze any butyl ester formed at the acid position.

    • Pour the reaction mixture into ice-cold water.

    • Acidify with HCl (2M) to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) or Toluene to remove traces of unreacted phenol.

Characterization & Validation Logic

To ensure the integrity of the synthesized material, specific spectral markers must be verified.

NMR Spectroscopy ( & )
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~12.8 ppm (s, 1H): -COOH  (Broad singlet, disappears with 
      
      
      
      shake).
    • 
       ~7.7–7.2 ppm (m, 3H): Aromatic protons . Look for specific splitting patterns due to H-F coupling (
      
      
      
      ).
    • 
       ~4.1 ppm (t, 2H): -OCH_2- . The triplet indicates attachment to the adjacent methylene.
      
    • 
       ~1.7 ppm (m, 2H): -CH_2-  (beta to oxygen).
      
    • 
       ~1.4 ppm (m, 2H): -CH_2-  (gamma).
      
    • 
       ~0.9 ppm (t, 3H): -CH_3  (Terminal methyl).
      
  • 
     NMR: 
    
    • Single peak around -135 ppm (relative to

      
      ). This confirms the presence and integrity of the fluorine substituent.
      
IR Spectroscopy
  • Carbonyl Stretch (

    
    ):  Sharp band at 1680–1690 
    
    
    
    (characteristic of aromatic carboxylic acids).
  • Ether Stretch (

    
    ):  Strong bands at 1250 
    
    
    
    and 1050
    
    
    .
  • C-F Stretch: distinct band in the 1100–1200

    
      region.
    
Purity Decision Tree

QC Step1 Melting Point Range < 2°C? Step2 TLC Single Spot? Step1->Step2 Yes Fail1 Recrystallize (EtOH) Step1->Fail1 No (Broad Range) Step3 1H NMR Integral Ratio Correct? Step2->Step3 Yes Fail2 Column Chromatography Step2->Fail2 No (Impurities) Pass Release for Use Step3->Pass Yes Step3->Fail1 No (Solvent/Precursor)

Figure 2: Quality Control Decision Tree for this compound.

Handling & Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture should be avoided to prevent caking.

References

  • Chemical Identity & CAS Verification: Sigma-Aldrich Catalog Entry for this compound (CAS 326-76-1). Link

  • Precursor Properties (3-Fluoro-4-hydroxybenzoic acid): PubChem Compound Summary for CID 9968/CAS 350-29-8. Link

  • Liquid Crystal Analog Data (4-Butoxybenzoic acid): NIST Chemistry WebBook, SRD 69. Link

  • Synthesis Methodology (General Alkylation of Fluorophenols):Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).

Sources

A-Z Guide to Starting Materials for the Synthesis of 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Butoxy-3-fluorobenzoic Acid

This compound is a key substituted aromatic carboxylic acid that serves as a crucial building block in the development of advanced materials and pharmaceuticals. Its unique arrangement of a butoxy group and a fluorine atom on the benzoic acid core imparts specific lipophilic and electronic properties, making it a valuable intermediate for synthesizing liquid crystals and active pharmaceutical ingredients (APIs).[1] The successful and efficient synthesis of this target molecule is critically dependent on the judicious selection of starting materials and a robust synthetic strategy. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the rationale behind material selection and process optimization for researchers in drug development and materials science.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound logically disconnects the ether linkage, identifying a phenolic precursor and an alkylating agent as the most direct starting materials. This strategy points to the Williamson ether synthesis as the most practical and widely employed method for constructing the target C-O bond.[2][3][4]

The primary disconnection is as follows:

Caption: Retrosynthetic analysis of this compound.

This analysis establishes two key starting materials: a phenol-containing benzoic acid and a four-carbon alkylating agent.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental reaction in organic chemistry that forms an ether from an organohalide and an alkoxide.[3] In this context, it involves the deprotonation of a phenol followed by a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[2][3]

Core Starting Material 1: The Phenolic Backbone

The ideal phenolic precursor is 3-Fluoro-4-hydroxybenzoic acid .

  • Rationale for Selection: This molecule provides the complete benzoic acid framework with the fluorine and hydroxyl groups in the correct positions (CAS 350-29-8).[5] Its use simplifies the synthesis to a single etherification step, maximizing atom economy and minimizing potential side reactions on the aromatic ring.

  • Commercial Availability: 3-Fluoro-4-hydroxybenzoic acid is readily available from various chemical suppliers with purities typically exceeding 98%.[5] This high purity is crucial as impurities can interfere with the subsequent etherification reaction.

  • Key Physicochemical Properties:

    • Molecular Formula: C₇H₅FO₃[5]

    • Molecular Weight: 156.11 g/mol [5][6]

    • Acidity: The presence of both a carboxylic acid (pKa ~4) and a phenolic hydroxyl group (pKa ~10) is the most critical chemical feature. This differential acidity allows for selective deprotonation. Under mild basic conditions, the more acidic carboxylic acid proton will be removed first. However, for the desired O-alkylation of the hydroxyl group, a base strong enough to deprotonate the phenol is required.

Core Starting Material 2: The Alkylating Agent

The most common and effective alkylating agent for introducing the butyl group is 1-Bromobutane .

  • Rationale for Selection: As the Williamson ether synthesis proceeds via an SN2 mechanism, primary alkyl halides are strongly preferred to minimize competing elimination (E2) reactions.[2][7][8] 1-Bromobutane (CAS 109-65-9) offers an excellent balance of reactivity and cost.[9][10][11]

    • Leaving Group: Bromide is a better leaving group than chloride, leading to faster reaction rates. While 1-iodobutane would be even more reactive, it is significantly more expensive and often unnecessary for this transformation.

    • Steric Hindrance: As a primary halide, 1-bromobutane presents minimal steric hindrance at the reaction center, favoring the SN2 pathway over the E2 pathway that can dominate with secondary or tertiary halides.[3][8][12]

  • Commercial Availability: 1-Bromobutane is a common laboratory reagent, widely available in high purity (≥99%) from numerous suppliers.[9][10][13]

Experimental Design and Reagent Selection

The successful execution of the Williamson ether synthesis requires careful selection of the base and solvent to ensure selective and high-yielding O-alkylation of the phenolic hydroxyl group.

The Challenge of Competing Acidity

A key challenge is the presence of the acidic carboxylic acid group on the starting material. Adding a base will deprotonate this group first, forming a carboxylate. While this protects the carboxylic acid from participating in side reactions, a sufficient amount of base is required to also deprotonate the less acidic phenolic hydroxyl, generating the required phenoxide nucleophile for the reaction.

A common strategy to circumvent this is to first protect the carboxylic acid, typically by converting it to an ester (e.g., a methyl ester).[14] The etherification is then performed, followed by saponification (hydrolysis) of the ester to regenerate the carboxylic acid.[14] However, a direct, one-pot synthesis is often achievable with careful control of stoichiometry.

Reagent Selection Table
Reagent ClassChoiceRationale & Causality
Base Potassium Carbonate (K₂CO₃)Field-Proven Choice: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol to a significant extent, especially at elevated temperatures. It is inexpensive, easy to handle, and less harsh than alternatives like sodium hydride (NaH).[15][16] Using at least 2.5 equivalents is recommended to neutralize the carboxylic acid and fully deprotonate the phenol.
Sodium Hydride (NaH)High-Reactivity Option: NaH is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[2][7][15] However, it is highly moisture-sensitive and requires strictly anhydrous conditions. It can also promote side reactions if not used carefully.[15]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)Optimal Environment: Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation (K⁺ or Na⁺) but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[15] Their high boiling points also allow for heating to accelerate the reaction.
Catalyst Potassium Iodide (KI)Rate Enhancement (Optional): In cases where 1-bromobutane is used, adding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the bromide to form the more reactive 1-iodobutane in situ.

Detailed Experimental Protocol: Direct O-Alkylation

This protocol describes a self-validating, one-pot synthesis that directly targets the final product without an explicit protection step.

Objective: To synthesize this compound from 3-Fluoro-4-hydroxybenzoic acid and 1-bromobutane.

Materials & Stoichiometry

CompoundM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Fluoro-4-hydroxybenzoic acid156.1110.01.56 g1.0
Potassium Carbonate (K₂CO₃)138.2125.03.46 g2.5
1-Bromobutane137.0212.01.28 mL1.2
N,N-Dimethylformamide (DMF)--20 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-hydroxybenzoic acid (1.56 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Alkylation: Add 1-bromobutane (1.28 mL, 12.0 mmol) to the suspension using a syringe.

  • Heating: Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Acidification: Slowly acidify the aqueous solution with 2M hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of the crude product will form.[17]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization.[18] Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[18][19]

  • Drying: Filter the purified crystals and dry them in a vacuum oven to yield pure this compound.

Process Visualization

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Synthetic Process SM1 3-Fluoro-4-hydroxybenzoic Acid Setup 1. Combine Reactants & Base in Solvent SM1->Setup SM2 1-Bromobutane Reaction 2. Add Alkylating Agent & Heat (80-90°C) SM2->Reaction Base K2CO3 Base->Setup Solvent DMF Solvent->Setup Setup->Reaction Workup 3. Quench with Water & Acidify (pH 2) Reaction->Workup Purify 4. Isolate & Recrystallize Workup->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. The selection of high-purity 3-Fluoro-4-hydroxybenzoic acid and 1-bromobutane as starting materials is paramount. A successful reaction hinges on the use of a suitable base, like potassium carbonate, to generate the phenoxide nucleophile, and a polar aprotic solvent, such as DMF, to facilitate the SN2 reaction. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable compound for applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). US5344968A - Method for producing o-alkoxybenzoic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Characterization of 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, characterization, and validation of 4-Butoxy-3-fluorobenzoic acid , a critical intermediate in the synthesis of liquid crystalline materials and fluorinated pharmaceutical scaffolds.

CAS No: 326-76-1 | Formula: C₁₁H₁₃FO₃ | MW: 212.22 g/mol [1]

Executive Summary

For researchers in medicinal chemistry and materials science, This compound represents a "privileged scaffold."[1] Its lateral fluorine atom introduces conformational bias and metabolic stability, while the butoxy tail modulates lipophilicity (


) and mesogenic behavior.[1]

This guide moves beyond simple catalog listings to provide a rigorous framework for selecting suppliers based on synthetic origin , impurity profiling , and supply chain continuity .

Technical Specifications & Critical Parameters

Before engaging suppliers, the end-user must define the "Critical Quality Attributes" (CQAs) relevant to their application.[1]

ParameterSpecification (High Grade)Rationale for Drug/Material Dev
Appearance White to off-white crystalline powderDiscoloration often indicates phenolic oxidation or residual iodine (if alkyl iodide used).[1]
Purity (HPLC)

(Area %)
Liquid crystals require

to prevent phase destabilization.[1] Pharma intermediates typically accept

.[1]
Melting Point

Depression

indicates significant organic impurities (e.g., unreacted starting material).[1]
Loss on Drying

Moisture interferes with subsequent acid chloride formation (using SOCl₂ or Oxalyl Chloride).[1]
Inorganic Ash

Critical for electronics applications to prevent ionic conduction.[1]

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is the only way to predict—and detect—impurities.[1] The industrial standard route involves the Williamson Ether Synthesis of 3-fluoro-4-hydroxybenzoic acid.[1]

Synthesis & Impurity Map

The following diagram illustrates the reaction pathway and the origin of specific impurities that must be monitored during QC.

SynthesisPath Start 3-Fluoro-4-hydroxybenzoic acid (Starting Material) Intermediate Reaction Matrix (DMF/Acetone) Start->Intermediate Dissolution Reagent n-Butyl Bromide (Alkylation Agent) Reagent->Intermediate Base Base (K2CO3/NaOH) Base->Intermediate Product This compound (Target) Intermediate->Product 1. Reflux 2. Acidification Imp1 Impurity A: Unreacted Phenol (Phenolic OH) Intermediate->Imp1 Incomplete Rxn Imp2 Impurity B: O-Alkylated Ester (Double Alkylation) Intermediate->Imp2 Over-alkylation Imp3 Impurity C: Inorganic Salts (KBr/NaBr) Intermediate->Imp3 Byproduct Imp1->Product Co-precipitates Imp2->Product Hard to remove

Figure 1: Synthetic pathway showing the origin of critical impurities.[1] Impurity B (Ester) is particularly problematic as it lacks the acidic proton, altering stoichiometry in downstream coupling.[1]

Supplier Landscape & Procurement Strategy

Suppliers for CAS 326-76-1 fall into three distinct tiers. Your choice should depend on the development stage.

Tiered Supplier Analysis[1]
TierSupplier TypeRecommended ForKey Risks
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCI America Bench Screening (<100g): High reliability, comprehensive COA, fast shipping.[1]Cost: Extremely high per gram.[1] Not viable for scale-up.[1]
Tier 2: Specialized Distributors Combi-Blocks, Matrix Scientific, Fluorochem Process Dev (100g - 1kg): Good balance of cost/quality.[1] Often re-test bulk material.[1]Lead Time: Stock may be held in regional warehouses (US/EU vs. Asia).
Tier 3: Bulk Manufacturers JHECHEM, Boroncore (China/India) Pilot/Production (>1kg): Lowest cost.[1] Direct communication with technical teams.[1][2]QC Burden: You must validate every batch internally. Shipping delays.
Supplier Qualification Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by Tier 3 suppliers.[1] Use this decision logic:

SupplierSelection Start Need CAS 326-76-1 Scale Determine Scale Start->Scale Small < 50 grams Scale->Small Large > 100 grams Scale->Large Tier1 Select Tier 1 (Sigma/TCI) Prioritize Speed Small->Tier1 Tier2 Select Tier 2/3 Request 5g Sample Large->Tier2 Test Internal QC: 1H-NMR + HPLC Tier2->Test Decision Purity > 98%? Test->Decision Approve Approve Bulk Order Decision->Approve Yes Reject Reject / Request Recrystallization Decision->Reject No

Figure 2: Risk-based procurement logic. For bulk orders, a pre-shipment sample is mandatory to verify the absence of "Impurity B" (Ester).[1]

Quality Assurance Protocols (Internal Validation)

Upon receipt of the material, the following protocols serve as a self-validating system to ensure scientific integrity.

Protocol A: Purity by HPLC (Reverse Phase)[1]
  • Objective: Detect unreacted 3-fluoro-4-hydroxybenzoic acid and late-eluting oligomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Acceptance Criteria: Main peak area

    
    .[1] No single impurity 
    
    
    
    .[1]
Protocol B: Structure Confirmation by ¹H-NMR[1]
  • Solvent: DMSO-

    
     or CDCl₃.[1]
    
  • Key Diagnostic Signals:

    • Carboxylic Acid: Broad singlet at

      
       (disappears with D₂O shake).[1]
      
    • Aromatic Region: Three protons (multiplets) between

      
      .[1]
      
    • Butoxy Tail:

      • Triplet (

        
        , 2H, 
        
        
        
        ).[1]
      • Multiplets (

        
        , 4H).[1]
        
      • Triplet (

        
        , 3H, terminal methyl).[1]
        
  • Red Flag: A singlet near

    
     suggests methyl ester contamination (if methanol was used in workup).[1]
    

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]

  • Handling: Use in a fume hood.[1] The compound is a solid acid; dust inhalation can cause severe respiratory irritation.[1]

  • Storage: Store at Room Temperature (RT). Keep container tightly closed. Hygroscopic nature is minimal, but moisture can affect precise stoichiometry in coupling reactions.[1]

References

  • Boroncore . Product Catalog: this compound (CAS 326-76-1).[1][4] Retrieved from

  • Sigma-Aldrich .[1] Product Specification: this compound. Retrieved from

  • BenchChem . Technical Guide to Fluorinated Benzoic Acid Derivatives. Retrieved from

  • Global Scientific Journal . Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from

  • MDPI . High Birefringence Liquid Crystals: Synthesis and Properties. Retrieved from

Sources

Mastering Purity: A Technical Guide to 4-Butoxy-3-fluorobenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous scientific validation. At the heart of this process lies the control of purity for active pharmaceutical ingredients (APIs) and their precursors. 4-Butoxy-3-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile directly influences the safety, efficacy, and stability of the final drug product. This in-depth technical guide provides a comprehensive framework for establishing and verifying the purity standards of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind analytical method selection, the characterization of potential impurities, and the establishment of scientifically sound acceptance criteria, all while grounded in the principles of regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Deconstructing Purity: A Multifaceted Approach

Ensuring the purity of this compound is not a singular event but a continuous process of identification, quantification, and control. This process is built upon a foundation of robust analytical chemistry and a thorough understanding of the compound's chemical properties and synthetic pathway. The core objective is to minimize the presence of impurities, which can be broadly categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents[1].

A logical workflow for establishing and maintaining purity standards is essential. This involves a cycle of analytical method development, validation, and routine testing, coupled with a deep understanding of the potential impurity landscape.

Purity_Workflow cluster_synthesis Synthesis & Process Understanding cluster_analytical Analytical Control Strategy cluster_qc Quality Control & Release Synthesis Chemical Synthesis Impurity_Profiling Impurity Profiling Synthesis->Impurity_Profiling Identify Potential Impurities Method_Dev Analytical Method Development (e.g., HPLC) Impurity_Profiling->Method_Dev Inform Method Development Method_Val Method Validation (ICH Guidelines) Method_Dev->Method_Val Spec_Setting Specification Setting (Purity & Impurity Limits) Method_Val->Spec_Setting Routine_Testing Routine Batch Testing Spec_Setting->Routine_Testing Define Testing Parameters Release Batch Release Routine_Testing->Release Stability_Studies Stability Studies Stability_Studies->Release Release->Synthesis Feedback Loop for Process Improvement

Caption: A workflow for establishing purity standards.

Analytical Methodologies: The Cornerstone of Purity Assessment

The selection of appropriate analytical techniques is paramount for the accurate determination of purity and the quantification of impurities. For a non-volatile organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the workhorse of choice.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC with UV detection is a powerful and versatile method for separating this compound from its potential impurities. The polarity of the butoxy and carboxylic acid functional groups, combined with the aromatic ring, allows for excellent retention and separation on a C18 stationary phase.

Rationale for Method Parameters:

  • Column: A C18 column is selected due to its hydrophobic nature, which provides good retention for the relatively non-polar butoxy-substituted aromatic ring.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. A gradient is often necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection: UV detection is suitable as the benzoic acid chromophore absorbs UV light. The detection wavelength should be set at the absorption maximum of this compound to maximize sensitivity.

  • Temperature: Column temperature is controlled to ensure reproducible retention times.

Illustrative HPLC Method Parameters:

ParameterTypical ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Start at 30% B, ramp to 95% B over 20 minutesAllows for the separation of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures consistent retention times and peak shapes.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the HPLC system is performing adequately. Key parameters to assess include peak area reproducibility, theoretical plates, and tailing factor.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurity peaks relative to the main peak.

Orthogonal Analytical Techniques for Comprehensive Characterization

While HPLC is the primary tool for purity assessment, employing orthogonal techniques provides a more complete picture and is often a regulatory expectation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the main component and potentially identify major impurities.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents. A headspace GC-FID (Flame Ionization Detector) system is typically used.

Impurity Profiling: Identifying and Controlling Potential Contaminants

A thorough understanding of the synthetic route and potential degradation pathways of this compound is crucial for targeted impurity analysis.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis are common process impurities.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate by-products with structures related to the desired product. For instance, isomers of this compound could be formed.

Potential Degradation Products:

  • Hydrolysis: The butoxy ether linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 4-hydroxy-3-fluorobenzoic acid.

  • Decarboxylation: Although less common for benzoic acids under normal storage conditions, decarboxylation could occur at elevated temperatures.

Impurity_Sources cluster_process Process-Related Impurities cluster_degradation Degradation Products FB This compound (API) Hydrolysis Hydrolysis Product (4-Hydroxy-3-fluorobenzoic acid) FB->Hydrolysis Decarboxylation Decarboxylation Product FB->Decarboxylation SM Starting Materials SM->FB Intermediates Synthetic Intermediates Intermediates->FB Byproducts By-products (e.g., Isomers) Byproducts->FB

Caption: Potential sources of impurities for this compound.

Setting Acceptance Criteria: A Risk-Based Approach

The acceptable levels of impurities in this compound are determined by its intended use and are guided by regulatory frameworks such as the ICH Q3A guidelines for new drug substances[1][2]. These guidelines provide thresholds for reporting, identification, and qualification of impurities.

ICH Q3A Thresholds (for illustration):

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)
  • Reporting Threshold: Impurities above this level must be reported in the certificate of analysis.

  • Identification Threshold: Impurities exceeding this level must be structurally identified.

  • Qualification Threshold: Impurities above this level must be qualified through toxicological studies or other means to ensure their safety.

Typical Purity Specification for this compound:

TestAcceptance Criteria
Assay (by HPLC) ≥ 99.0%
Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 0.5%
Residual Solvents (by GC) Meets ICH Q3C limits
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%

Conclusion: A Commitment to Quality and Safety

The establishment of robust purity standards for this compound is a critical component of modern drug development. It is a scientifically driven process that requires a deep understanding of analytical chemistry, synthetic processes, and regulatory expectations. By implementing a comprehensive analytical control strategy, including validated HPLC methods and orthogonal techniques, and by diligently profiling and controlling impurities, researchers and manufacturers can ensure the consistent quality and safety of this vital pharmaceutical building block. This commitment to purity not only satisfies regulatory requirements but also forms the bedrock of developing safe and effective medicines for patients worldwide.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: Safe Handling & Utilization of 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 326-76-1 Chemical Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol Synonyms: 4-n-Butoxy-3-fluorobenzoic acid; 3-Fluoro-4-butoxybenzoic acid

Executive Summary & Technical Context

This guide addresses the operational safety, physicochemical properties, and handling protocols for 4-Butoxy-3-fluorobenzoic acid , a specialized intermediate used primarily in the synthesis of calamitic liquid crystals and fluorinated pharmaceutical scaffolds .

Why this compound matters:

  • Liquid Crystal Engineering: The 4-alkoxy tail provides the necessary flexible spacer for mesophase formation, while the lateral fluorine atom (ortho to the carboxyl group) disrupts molecular packing, lowering melting points and influencing dielectric anisotropy (

    
    ).
    
  • Medicinal Chemistry: The fluorine substituent acts as a metabolic block, preventing aromatic hydroxylation at the 3-position, and modulates the acidity (pKa) of the benzoic acid moiety via inductive electron withdrawal.

Scope: This document is designed for synthetic chemists and process engineers. It prioritizes "safety by design," moving beyond generic SDS advice to address specific risks associated with fluorinated aromatic acids.

Hazard Architecture & Toxicology

GHS Classification (Derived)

While specific toxicological data for this CAS is limited, structural activity relationships (SAR) with analogous fluorobenzoic acids dictate the following precautionary classification:

Hazard CategoryH-CodeStatementMechanistic Insight
Skin Irritation H315 Causes skin irritationAcidic protons (pKa ~3.8–4.0) capable of protein denaturation on contact.
Eye Irritation H319 Causes serious eye irritationMicro-crystalline dust can cause mechanical abrasion and chemical burns.
STOT-SE H335 May cause respiratory irritationInhalation of fine dusts triggers mucosal inflammation.
The "Fluorine Effect" on Safety

The presence of the fluorine atom at the 3-position enhances the lipophilicity (LogP) of the molecule compared to its non-fluorinated analog.

  • Implication: Enhanced skin permeation is possible. Standard nitrile gloves are generally sufficient, but double-gloving is recommended during scale-up (>10g) or when handling solutions in organic solvents (e.g., DCM, THF) which can act as carriers.

Operational Protocols: Storage & Handling

Stability & Storage
  • Hygroscopicity: Fluorinated benzoic acids are generally stable but can be slightly hygroscopic. Moisture uptake does not degrade the compound but will affect stoichiometry in sensitive couplings (e.g., Steglich esterification).

  • Storage Condition: Store in a cool, dry place (2–8°C preferred for long-term reference standards; RT acceptable for bulk). Keep container tightly closed.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Risk Assessment Workflow

Before manipulating the compound, researchers should utilize the following decision matrix to select appropriate Engineering Controls.

RiskAssessment Start Start: Handling this compound ScaleCheck Check Scale & Form Start->ScaleCheck SmallSolid < 1g (Solid) ScaleCheck->SmallSolid Minor LargeSolid > 10g or Fine Dust ScaleCheck->LargeSolid Bulk/Dusty Solution In Solution (Organic Solvent) ScaleCheck->Solution Dissolved Action1 Standard Fume Hood Nitrile Gloves (Single) Safety Glasses SmallSolid->Action1 Action2 High-Flow Fume Hood N95/P100 mask (if open) Double Nitrile Gloves LargeSolid->Action2 Action3 Fume Hood Required Check Solvent Permeation (e.g., Laminate gloves for DCM) Solution->Action3

Figure 1: Risk Assessment Decision Matrix for handling fluorinated benzoic acid derivatives.

Synthesis & Activation Workflow

The primary utility of this compound involves activating the carboxylic acid to an acid chloride or ester. This transformation introduces new hazards (e.g., generation of HCl, SO₂, or HF traces if combustion occurs).

Activation Protocol (Acid Chloride Formation)

Reagents: Thionyl Chloride (


) or Oxalyl Chloride (

). Catalyst: DMF (Dimethylformamide).

Critical Safety Note: The reaction of fluorinated benzoic acids with thionyl chloride releases HCl and SO₂ gases. The fluorine substituent is stable under these conditions, but the reaction must be scrubbed.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Charging: Add this compound (1.0 eq) and anhydrous Toluene or DCM (solvent is optional but recommended for thermal control).

  • Activation: Add Thionyl Chloride (1.2–1.5 eq) dropwise. Add catalytic DMF (1-2 drops).

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) indicates initiation.
  • Reaction: Reflux (if Toluene) or stir at RT (if Oxalyl Chloride/DCM) until gas evolution ceases (typically 2–4 hours).

  • Workup: Remove excess

    
     under reduced pressure.
    
    • Hazard:[1] The distillate is corrosive. Use a liquid nitrogen trap.

Synthesis Safety Logic Map

The following diagram illustrates the critical control points (CCPs) during the activation process.

SynthesisWorkflow cluster_safety Critical Safety Controls Input Solid Acid (CAS 326-76-1) Reagent Add SOCl2 + DMF Input->Reagent Inert Atm Reaction Reflux/Stir (Gas Evolution) Reagent->Reaction Scrubber Caustic Scrubber (NaOH Trap) Reaction->Scrubber HCl/SO2 Off-gas Isolation Distillation (Remove excess SOCl2) Reaction->Isolation Product Acid Chloride Intermediate Isolation->Product

Figure 2: Workflow for the activation of this compound to its acid chloride, highlighting the requirement for off-gas scrubbing.

Emergency Response

Spill Management
  • Solid Spill: Do not dry sweep. Use a HEPA-filter vacuum or wet the powder with a mist of water/surfactant before wiping to prevent dust generation.

  • Solution Spill: Absorb with vermiculite or sand. Collect in a sealed container labeled "Organic Acid Waste."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. The acidity requires prompt dilution.

  • Skin Contact: Wash with soap and water. If redness persists (potential fluoride irritation, though unlikely to be HF-like), seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs, support respiration.

Fire Fighting
  • Media: Water spray, dry chemical, foam, or

    
    .
    
  • Specific Hazard: Thermal decomposition may release Hydrogen Fluoride (HF) , Carbon Monoxide (

    
    ), and Carbon Dioxide (
    
    
    
    ). Firefighters must wear full turnout gear and SCBA.

Quantitative Data Summary

PropertyValue / DescriptionSource
Appearance White to off-white crystalline solid[1]
Melting Point ~145–170°C (Typical for alkoxy-fluorobenzoic class)[2]
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water[3]
pKa ~3.8–4.0 (Predicted based on F-substituent effect)[4]
Storage Class Irritant / General Organic[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzoic acid (Analogous Hazard Profile). Retrieved from

  • ChemicalBook. 4-n-Butoxy-3-fluorobenzoic acid Product Description. Retrieved from

  • PubChem. Compound Summary: 4-Fluorobenzoic acid derivatives.[2] Retrieved from

  • Hansa, J. et al.Substituent Effects on the Acidity of Benzoic Acids. Journal of Organic Chemistry. (General reference for F-substituent pKa effects).

Sources

Methodological & Application

Strategic Utilization of 4-Butoxy-3-fluorobenzoic Acid as a Scaffold in Next-Gen Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical discovery, the "Fluorine Effect" is a well-established lever for modulating metabolic stability and lipophilicity. However, the specific substitution pattern of 4-Butoxy-3-fluorobenzoic acid represents a privileged scaffold that offers a distinct advantage over simpler analogs.

This Application Note details the strategic deployment of this intermediate. Unlike generic benzoic acids, the 3-fluoro-4-alkoxy motif provides a dual mechanism of action: the fluorine atom at the 3-position electronically deactivates the ring against rapid oxidative metabolism, while the 4-butoxy tail confers the necessary lipophilicity (


) for cuticular penetration in pests. This guide provides validated protocols for transforming this scaffold into high-value benzamide insecticides and oxadiazole fungicides.

Part 1: Molecular Architecture & SAR Rationale

The efficacy of this compound lies in its Structure-Activity Relationship (SAR). It serves as a bioisostere for natural substrates but with enhanced environmental stability.

The "Metabolic Block" Effect

Cytochrome P450 monooxygenases often attack electron-rich alkoxy groups in agrochemicals.

  • Without Fluorine: A 4-butoxy group is rapidly O-dealkylated, rendering the molecule inactive.

  • With 3-Fluorine: The electronegative fluorine atom (ortho to the alkoxy group) pulls electron density away from the ether oxygen. This raises the oxidation potential, significantly retarding metabolic degradation [1].

Critical Quality Attributes (CQA)
PropertyValue / CharacteristicImpact on Agrochemical Design
Molecular Formula C₁₁H₁₃FO₃Fragment-based lead generation.
Lipophilicity (

)
~3.2 - 3.5 (Predicted)Ideal range for systemic transport in xylem/phloem.
pKa ~4.0 - 4.2Slightly more acidic than benzoic acid (4.2), improving salt formulation options.
Electronic Effect

(F) = +0.34
Inductive withdrawal activates the carbonyl for coupling reactions.
Steric Bulk Butoxy chainFills hydrophobic pockets in target enzymes (e.g., chitin synthase).

Part 2: Experimental Workflows & Diagrams

The following diagram illustrates the divergent synthesis pathways available from this single scaffold, targeting two distinct agrochemical classes: Benzoylureas (Insecticides) and Oxadiazoles (Fungicides/Nematicides) .

Agrochemical_Workflow Scaffold This compound (Starting Material) Activation Activation (Acid Chloride) Scaffold->Activation SOCl2 / DMF(cat) RouteB Route B: Cyclization (Oxadiazoles) Scaffold->RouteB Hydrazine -> Cyclization RouteA Route A: Amidation (Benzamides/Ureas) Activation->RouteA + Anilines/Ureas Target1 Target: Chitin Synthesis Inhibitors (Insecticides) RouteA->Target1 Lead Opt. Target2 Target: Sterol Biosynthesis Inhibitors (Fungicides) RouteB->Target2 Lead Opt.

Figure 1: Divergent synthetic workflow transforming the fluorinated scaffold into bioactive classes.

Part 3: Detailed Synthetic Protocols

Protocol A: Activation to Acid Chloride (The Gateway Step)

Context: The acid chloride is the most reactive species for downstream library synthesis. Due to the electron-withdrawing fluorine, the carbonyl carbon is highly electrophilic, requiring careful moisture control.

Reagents:

  • This compound (10.0 mmol)

  • Thionyl Chloride (SOCl₂) (15.0 mmol)

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

  • Dissolution: Suspend 10.0 mmol of the benzoic acid in 30 mL of anhydrous Toluene.

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Addition: Add SOCl₂ dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to 70-80°C for 2-3 hours. The solution should become clear as the acid converts to the acyl chloride.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

  • Chase: Add 10 mL of fresh toluene and re-evaporate to remove trace SOCl₂ (azeotropic removal).

  • Storage: Use immediately for coupling (Protocol B) to prevent hydrolysis.

Protocol B: Synthesis of Fluorinated Benzamides (Insecticide Scaffold)

Context: This protocol mimics the synthesis of benzoylurea insecticides (like Flufenoxuron analogs). The 3-fluoro-4-butoxy motif is coupled with an aniline.

Reagents:

  • Freshly prepared Acid Chloride (from Protocol A)

  • Substituted Aniline (e.g., 3,5-dichloroaniline) (10.0 mmol)

  • Base: Triethylamine (TEA) or Pyridine (12.0 mmol)

  • Solvent: THF (Tetrahydrofuran), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted aniline and TEA in 20 mL dry THF in a separate flask. Cool to 0°C (ice bath).

  • Coupling: Dissolve the crude acid chloride in 10 mL THF and add it dropwise to the aniline solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into 100 mL ice water.

  • Isolation: The benzamide product typically precipitates. Filter the solid.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).[2]

  • Purification: Recrystallize from Ethanol/Water. This removes trace impurities more effectively than chromatography for this class of compounds [2].

Protocol C: Cyclization to 1,3,4-Oxadiazoles (Fungicide Scaffold)

Context: Oxadiazoles act as hydrolytically stable bioisosteres of amides. This protocol converts the acid into a heterocyclic core common in fungicidal leads [3].

Reagents:

  • This compound hydrazide (Prepared via esterification + hydrazine hydrate)

  • Triethyl orthoformate (Cyclizing agent)

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

  • Pre-step (Hydrazide): Reflux the ethyl ester of the starting acid with hydrazine hydrate in ethanol for 6 hours to obtain the hydrazide.

  • Cyclization: In a 50 mL flask, mix the hydrazide (5.0 mmol) with Triethyl orthoformate (10 mL). Add a catalytic amount (10 mg) of p-TSA.

  • Reflux: Heat at reflux (100-110°C) for 8-12 hours.

  • Monitoring: Monitor the disappearance of the hydrazide peak by HPLC or TLC.

  • Workup: Cool to room temperature. Pour into ice water. The oxadiazole precipitate is filtered and washed with hexanes.

Part 4: Analytical Validation & Safety

QC Parameters (Self-Validating the Synthesis)

To ensure the protocols above yielded the correct "Fluorine-Alkoxy" scaffold integrity, use these checkpoints:

  • ¹H NMR (DMSO-d₆):

    • Look for the Butoxy triplet at

      
       ~4.0 ppm (
      
      
      
      ).
    • Verify the Aromatic region (3 protons). The proton ortho to the Fluorine often appears as a doublet of doublets (dd) due to

      
       coupling (~8-10 Hz).
      
  • ¹⁹F NMR:

    • A singlet (or multiplet depending on decoupling) around -110 to -120 ppm confirms the presence of the fluorine atom on the ring. Absence of this peak indicates defluorination (rare) or wrong starting material.

Safety Considerations
  • Fluorinated Aromatics: While generally stable, fluorinated intermediates can cause specific skin irritation. Wear nitrile gloves.

  • Acid Chlorides: Highly corrosive and lachrymatory. All operations in Protocol A must be performed in a fume hood.

References

  • BenchChem. (2025).[3][4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Ningbo Inno Pharmchem. (2024).[5] Synthesis and Industrial Importance of Fluorobenzoic Acid Derivatives. Retrieved from

  • Global Scientific Journal. (2025). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Benzoic Acids. Retrieved from

  • Sparrow Chemical. (2025).[3] Fluorobenzoic Acid Series - Agrochemical Intermediates. Retrieved from

Sources

4-Butoxy-3-fluorobenzoic acid derivatives for materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Mesophases with 4-Butoxy-3-fluorobenzoic Acid

Abstract

This technical guide details the utility of This compound (BFBA) as a critical building block in the synthesis of advanced liquid crystalline (LC) materials and functional polymers. Unlike simple alkoxybenzoic acids, the introduction of a lateral fluorine atom at the 3-position creates a "steric-dipolar switch." This modification significantly lowers melting transitions and viscosity while enhancing dielectric anisotropy ($ \Delta \varepsilon $), making it an ideal moiety for formulating room-temperature nematic mixtures and high-performance anisotropic networks.

Molecular Architecture & Material Properties[1][2]

The efficacy of BFBA lies in its ability to disrupt crystalline packing without destroying the liquid crystalline phase.

  • The Alkoxy Tail (C4): The butoxy chain provides the necessary flexibility and aspect ratio (length-to-width) to support calamitic (rod-like) mesophases.

  • The Lateral Fluorine (C3): This is the functional differentiator.

    • Steric Effect:[1] The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than other halogens. This subtle bulk widens the molecule just enough to suppress tight crystalline packing, thereby lowering the melting point (

      
      ).
      
    • Electronic Effect: The high electronegativity of fluorine induces a lateral dipole moment. When incorporated into LC dimers or esters, this increases the negative dielectric anisotropy, which is crucial for vertical alignment (VA) display modes.

Comparative Property Analysis
Property4-Butoxybenzoic Acid (Reference)This compound (Target)Material Consequence
Melting Point ~147°C~120–135°C (Est.)[2]Easier processing; wider nematic range.
Dielectric Anisotropy LowModerate/HighFaster switching in electric fields.
Viscosity HighReducedImproved response time in devices.
Solubility LowEnhancedBetter compatibility in host LC mixtures.

Synthesis Protocol: The "Building Block" Workflow

This protocol describes the synthesis of the BFBA core and its activation for subsequent material coupling.

Pre-requisites:

  • Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8).

  • Reagents: 1-Bromobutane, Potassium Carbonate (

    
    ), Potassium Iodide (KI - catalyst).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis (Alkylation)

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64 mmol) in 100 mL of DMF.

  • Base Addition: Add anhydrous

    
      (22.1 g, 160 mmol). The suspension will turn slightly yellow.
    
  • Catalysis: Add a catalytic amount of KI (0.5 g). This accelerates the nucleophilic substitution.

  • Alkylation: Add 1-Bromobutane (8.2 mL, 76 mmol) dropwise via a syringe.

  • Reflux: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting phenol spot (

      
      ) should disappear, replaced by the less polar ester/ether intermediate.
      
  • Work-up: Pour the reaction mixture into 500 mL of ice water. Acidify with HCl (1M) until pH < 2. The solid precipitate (crude product) is filtered and washed with water.[3]

Step 2: Hydrolysis (If Ester formed) & Purification Note: If the carboxyl group was protected or esterified during alkylation, perform basic hydrolysis (NaOH/Ethanol reflux) followed by acidification to regain the free acid.

  • Recrystallization: Dissolve the crude acid in hot Ethanol. Allow to cool slowly to room temperature, then refrigerate.

  • Collection: Filter the white crystalline needles. Dry in a vacuum oven at 50°C for 6 hours.

  • Yield: Expected yield > 85%.

Step 3: Activation (Acid Chloride Formation) Use this step if attaching the moiety to a polymer backbone or rigid core.

  • Suspend purified BFBA (5 g) in Thionyl Chloride (

    
    , 15 mL).
    
  • Add 2 drops of DMF (catalyst).

  • Reflux at 75°C for 3 hours until the solution becomes clear (evolution of

    
     and HCl gas ceases).
    
  • Remove excess

    
     via rotary evaporation to yield 4-butoxy-3-fluorobenzoyl chloride . Use immediately.
    
Workflow Logic Diagram

SynthesisWorkflow Start 3-Fluoro-4-hydroxybenzoic Acid Reagents 1-Bromobutane + K2CO3 (DMF, 90°C) Start->Reagents Intermediate Crude Alkoxy Intermediate Reagents->Intermediate Hydrolysis Hydrolysis (if required) NaOH / EtOH Intermediate->Hydrolysis If esterified Purification Recrystallization (Ethanol) Intermediate->Purification Direct Hydrolysis->Purification Product This compound (Purified) Purification->Product Activation Activation (SOCl2 -> Acid Chloride) Product->Activation For Polymer/Ester Synthesis

Caption: Synthesis pathway transforming the phenolic precursor into the active mesogenic building block.

Application: Liquid Crystal Formulation

BFBA is rarely used alone; it acts as a "wing" or "side-chain" in complex LC systems.

Protocol: Synthesis of a Rod-Like Diester Mesogen To create a standard calamitic liquid crystal, BFBA is esterified with a central rigid core, such as Hydroquinone.

  • Reactants: Dissolve Hydroquinone (1 eq) and 4-butoxy-3-fluorobenzoyl chloride (2.2 eq) in dry Dichloromethane (DCM).

  • Scavenger: Add Triethylamine (TEA, 2.5 eq) to neutralize HCl generated.

  • Reaction: Stir at room temperature for 24 hours.

  • Result: A three-ring system (Bent-core or Calamitic depending on substitution) where the lateral fluorine atoms exert a torque, preventing crystallization and inducing a broad Nematic phase.

Characterization Workflow

To validate the material properties for optical applications, follow this characterization matrix.

A. Thermal Analysis (DSC)
  • Instrument: Differential Scanning Calorimeter.[4][5]

  • Protocol: Heat/Cool cycles at 10°C/min under

    
    .
    
  • Look For:

    • Sharp endothermic peak = Crystal-to-LC transition (Melting).

    • Smaller endothermic peak = LC-to-Isotropic transition (Clearing Point).

    • Success Criteria: The lateral fluorine should suppress the Smectic phase in favor of the Nematic phase compared to the non-fluorinated analog.

B. Polarized Optical Microscopy (POM)
  • Setup: Sample between glass slides (no alignment layer for texture ID, rubbed polyimide for alignment check). Cross-polarizers.

  • Observations:

    • Schlieren Texture: Indicates Nematic phase.[6]

    • Focal Conic Fan: Indicates Smectic A/C phases.

    • Marbled Texture: Indicates Crystalline phase.[7]

Structure-Property Logic Diagram

PropertyLogic Molecule This compound F_Atom Lateral Fluorine (C3) Molecule->F_Atom Butoxy Butoxy Tail (C4) Molecule->Butoxy Sterics Steric Hindrance (Widens Molecule) F_Atom->Sterics Dipole Lateral Dipole (Electronegativity) F_Atom->Dipole Flexibility Conformational Flexibility Butoxy->Flexibility Packing Disrupted Packing Efficiency Sterics->Packing Dielectric Negative Dielectric Anisotropy Dipole->Dielectric Flexibility->Packing Result1 Lower Melting Point (Room Temp LC) Packing->Result1 Result2 Vertical Alignment (Display Tech) Dielectric->Result2

Caption: Causal relationship between the molecular features of BFBA and its macroscopic material properties.

References

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • NIST Chemistry WebBook. 4-Butoxybenzoic acid Phase Change Data. National Institute of Standards and Technology. Available at: [Link]

  • Hsu, C. S., et al. (2005). "Synthesis and Liquid Crystalline Properties of Lateral Fluorinated Tolane Derivatives." Journal of Applied Polymer Science.
  • MDPI. (2021). "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals." Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 4-Butoxy-3-fluorobenzoic acid , a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients.

Executive Summary & Molecule Profile[1]

This compound (CAS: 1498-96-0) presents a unique separation challenge due to its dual nature: the polar, ionizable carboxylic acid tail and the hydrophobic fluorinated alkoxy head. Standard generic gradients often fail to provide adequate peak shape or resolution from critical process impurities like 4-hydroxy-3-fluorobenzoic acid (hydrolysis product) or defluorinated byproducts.

This guide details the development of a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The protocol prioritizes pH control to suppress ionization and stationary phase selection to leverage the fluorine-fluorine interactions for enhanced selectivity.

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Impact on Method
Molecular Weight 212.22 g/mol Suitable for standard UV/MS detection.
pKa (COOH) ~3.8 - 4.0Critical: Mobile phase pH must be < 2.8 to ensure the molecule is fully protonated (neutral) for consistent retention on C18.
LogP ~3.6 - 3.9Highly hydrophobic. Requires high organic strength for elution.
UV Max ~230-254 nmAromatic ring + carbonyl conjugation provides strong UV response.

Method Development Logic: The "Why" Behind the Parameters

To ensure scientific integrity, we do not guess parameters; we derive them from the molecule's behavior.

Mobile Phase pH Selection

The Problem: At neutral pH, the carboxylic acid deprotonates (


), causing the molecule to elute near the void volume with severe peak tailing due to secondary silanol interactions.
The Solution:  We utilize 0.1% Phosphoric Acid (pH ~2.1) .
  • Mechanism: At pH 2.1 (2 units below pKa), >99% of the analyte exists in the non-ionized form (

    
    ). This maximizes hydrophobic interaction with the stationary phase, sharpening the peak and increasing retention.
    
Stationary Phase Selection

While a standard C18 column is sufficient, the presence of the fluorine atom offers an opportunity for orthogonal selectivity using a Pentafluorophenyl (PFP) phase if isomeric separation is needed. However, for general purity analysis, we select a high-carbon-load C18 to maximize lifetime.

  • Primary Recommendation: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18).

  • Reasoning: The "End-capping" reduces free silanol activity, which is critical for acidic analytes to prevent tailing.

Diagram: Method Development Decision Tree

The following flowchart illustrates the logical pathway used to arrive at the final protocol.

MethodDevelopment Start Analyte: this compound CheckPKa Check pKa (~3.9) Start->CheckPKa DecisionPH Is Mobile Phase pH < 2.9? CheckPKa->DecisionPH SelectBuffer Select 0.1% H3PO4 (pH 2.1) DecisionPH->SelectBuffer Yes (Suppress Ionization) CheckLogP Check LogP (~3.8) SelectBuffer->CheckLogP GradientDesign Design Gradient: 30% -> 90% Organic CheckLogP->GradientDesign ColumnChoice Select C18 End-capped GradientDesign->ColumnChoice FinalMethod Final Protocol ColumnChoice->FinalMethod

Figure 1: Decision tree for selecting HPLC conditions based on analyte physicochemical properties.

Detailed Experimental Protocol

This protocol is designed to be self-validating : the resolution between the main peak and the void volume (or known impurities) confirms the system's suitability.

Instrumentation & Conditions[2][3][4]
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

  • Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Primary) and 254 nm (Secondary).

Reagents[1][2]
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (HPLC Grade).

    • Preparation: Add 1 mL of 85% Phosphoric acid to 1000 mL water. Mix and filter.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program

The gradient is designed to retain the polar impurity (4-hydroxy-3-fluorobenzoic acid) while eluting the hydrophobic parent compound within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial Hold
2.0 7030Isocratic hold to separate polar impurities
12.0 1090Linear ramp to elute parent
15.0 1090Wash step
15.1 7030Return to initial
20.0 7030Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the acid is sparingly soluble in water).

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (50:50 Water:ACN).

    • Note: Ensure the diluent matches the initial mobile phase strength to prevent "solvent shock" and peak distortion.

Validation & Troubleshooting Strategy

Critical Quality Attributes (CQAs) to Monitor

In a stability-indicating method, you must prove you can see the degradation products.

  • Impurity 1: 4-Hydroxy-3-fluorobenzoic acid . This is the precursor or hydrolysis product. It is significantly more polar (LogP ~1.8) and will elute early (approx. 3-5 mins).

  • Impurity 2: 4-Butoxybenzoic acid (Defluorinated). Very similar hydrophobicity; requires the high efficiency of the gradient to separate from the main peak.

Impurity Fate Mapping

The following diagram illustrates where impurities arise and where they will appear in your chromatogram.

ImpurityMap Precursor 4-Hydroxy-3-fluorobenzoic acid (Starting Material) Product This compound (Target Analyte) Precursor->Product Alkylation RT_Early RT: 3-5 min (Polar) Precursor->RT_Early Elution Product->Precursor Acid Hydrolysis Impurity 4-Butoxybenzoic acid (Defluorinated Impurity) Product->Impurity Defluorination (Stress) RT_Main RT: 10-12 min (Target) Product->RT_Main Elution RT_Late RT: 12-13 min (Hydrophobic) Impurity->RT_Late Elution

Figure 2: Impurity fate map and predicted relative retention times.

System Suitability Criteria

To ensure the method is trustworthy (Trustworthiness pillar), every run must meet these criteria:

  • Tailing Factor: < 1.5 (Ensures pH control is effective).

  • Retention Time %RSD: < 2.0% (n=5 injections).

  • Resolution: > 2.0 between the Main Peak and any impurity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.Dilute sample in Mobile Phase A/B (50:50) instead of 100% ACN.[2]
Retention Drift Column temperature fluctuation or pH instability.Use a column oven (30°C). Ensure buffer is fresh.
Broad Peak pH > pKa (Partial ionization).Lower pH of Mobile Phase A to 2.1 using Phosphoric Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa and buffer selection logic).
  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

GC-MS analysis of 4-Butoxy-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Analysis of 4-Butoxy-3-fluorobenzoic Acid

Abstract

This application note details a robust protocol for the quantification and structural confirmation of This compound , a critical intermediate in the synthesis of fluorinated liquid crystals and bioactive pharmaceutical ingredients. Due to the polarity of the carboxylic acid moiety and the lability of the alkoxy tail, direct GC injection often results in peak tailing and thermal degradation. This guide establishes a self-validating Silylation Protocol using BSTFA + 1% TMCS, ensuring quantitative recovery and distinct mass spectral fragmentation for unambiguous identification.

Introduction & Chemical Context

This compound represents a class of "alkoxy-fluorobenzoic acids" used to tune the dielectric anisotropy of liquid crystalline materials. The fluorine atom at the ortho position to the alkoxy chain imparts specific metabolic stability and lipophilicity in drug design.

  • Chemical Challenges:

    • Polarity: The free carboxylic acid (-COOH) forms strong hydrogen bonds, leading to adsorption on the GC inlet liner and non-linear detector response.

    • Volatility: High boiling point requires high thermal stress, risking decarboxylation.

    • Solution: Derivatization to the trimethylsilyl (TMS) ester replaces the acidic proton, reducing polarity and increasing volatility.

Target Molecule Structure:

  • Core: Benzoic Acid[1][2][3][4][5]

  • Substituents: Fluorine (C3), Butoxy ether (C4)

  • Derivatized Form: Trimethylsilyl 4-butoxy-3-fluorobenzoate

Experimental Workflow (Visualized)

The following workflow outlines the critical path from sample preparation to data acquisition.

SamplePrep Sample Solid Sample (1-2 mg) Dissolution Dissolution (Acetonitrile/Pyridine) Sample->Dissolution Derivatization Derivatization (BSTFA + 1% TMCS) Dissolution->Derivatization Heating Incubation (60°C, 30 min) Derivatization->Heating Cooling Cool & Dilute (Hexane/DCM) Heating->Cooling Injection GC-MS Injection (Split/Splitless) Cooling->Injection

Figure 1: Step-by-step derivatization workflow ensuring complete conversion of the carboxylic acid to its volatile TMS ester.

Detailed Protocols

Reagents & Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered acids.

  • Solvent: Anhydrous Pyridine (acid scavenger) or Acetonitrile.

  • Internal Standard (IS): 4-Bromobenzoic acid or d5-Benzoic acid . (Must be added before derivatization to track reaction efficiency).

Sample Preparation Procedure
  • Weighing: Accurately weigh 1.0 mg of this compound into a 2 mL amber autosampler vial.

  • IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL in acetonitrile).

  • Solvent Step: Add 200 µL of anhydrous pyridine. Cap and vortex for 10 seconds.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

    • Critical: Ensure the vial is essentially moisture-free; water hydrolyzes the reagent.

  • Reaction: Crimp the cap and incubate at 60°C for 30 minutes in a dry block heater.

    • Mechanism:[2][6][7][8] The active hydrogen on the -COOH is replaced by a -Si(CH3)3 group.

  • Final Dilution: Cool to room temperature. Dilute to 1 mL with anhydrous Hexane or Dichloromethane (DCM) to protect the GC column from excess silylating reagent.

GC-MS Instrumentation Method

ParameterSettingRationale
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization; Split 10:1 for purity checks, Splitless for trace analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase separates based on boiling point and weak polarity interactions.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard dimensions for high resolution.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp prevents peak broadening; high final temp elutes high-boilers.
Transfer Line 280°CPrevents condensation of the derivative before the ion source.
Ion Source EI (70 eV), 230°CStandard Electron Ionization for reproducible library matching.
Scan Range 40 – 450 m/zCovers molecular ion and lower fragments; avoids solvent/air peaks (<40).

Results & Discussion: Mass Spectral Interpretation

The derivatization results in Trimethylsilyl 4-butoxy-3-fluorobenzoate .

  • Molecular Formula: C₁₄H₂₁FO₃Si

  • Molecular Weight (MW): ~284.4 g/mol

Fragmentation Logic (Self-Validating Markers):

  • Molecular Ion (M+): A distinct peak at m/z 284 should be visible (though potentially weak due to alkoxy fragmentation).

  • Silicon Methyl Loss [M-15]: A significant peak at m/z 269 (Loss of •CH₃ from the TMS group).[9][10] This confirms the presence of the TMS moiety.

  • McLafferty Rearrangement/Alkoxy Loss:

    • The butoxy tail (C4 chain) is prone to cleavage.

    • Expect loss of the butyl radical or alkene, often leaving a stable tropylium-like or quinoid ion.

  • Base Peak: Often m/z 73 [(CH₃)₃Si]+ is the base peak in silylated acids, or the benzoyl cation fragment [M - OSi(CH3)3]+ .

Fragmentation Parent Parent: TMS-Ester (m/z 284) M15 [M-15]+ (m/z 269) Parent->M15 Loss of CH3 Base TMS Cation (m/z 73) Parent->Base Si-O Cleavage Core Benzoyl Core (m/z ~193) Parent->Core Loss of Butoxy/TMS

Figure 2: Predicted fragmentation pathway for structural confirmation.

Validation & Troubleshooting

Validation Criteria (E-E-A-T Compliance)
  • Linearity: The method should be linear (

    
    ) over the range of 10 µg/mL to 500 µg/mL.
    
  • Recovery: Compare the area ratio of the analyte/Internal Standard against a non-extracted standard.

  • Derivative Stability: Analyze the same vial every 2 hours for 12 hours. Degradation >5% indicates moisture contamination.

Troubleshooting Guide
  • Issue: Missing Molecular Ion.

    • Cause: Injection port too hot (thermal degradation) or moisture in the vial (hydrolysis).

    • Fix: Lower inlet to 230°C; use fresh BSTFA.

  • Issue: Broad/Tailing Peak.

    • Cause: Incomplete derivatization.

    • Fix: Increase incubation time to 60 mins or add more Pyridine.

  • Issue: Extra Peaks (m/z 147).

    • Cause: Formation of hexamethyldisiloxane (TMS-O-TMS) due to excess reagent reacting with moisture.

    • Fix: Dry solvents with molecular sieves.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • NIST Mass Spec Data Center. (2023). Trimethylsilyl derivatives of Benzoic Acids. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. (2024).[11] Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Application Notes and Protocols for the Utilization of 4-Butoxy-3-fluorobenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-butoxy-3-fluorobenzoic acid as a pivotal building block in the synthesis of contemporary bioactive molecules. The strategic incorporation of the 4-butoxy-3-fluorobenzoyl moiety is of significant interest in medicinal chemistry, particularly in the design of selective inhibitors for targets such as the sodium-glucose cotransporter 2 (SGLT2). The unique combination of a fluorine atom and a butoxy group on the phenyl ring imparts desirable physicochemical properties to the final molecule, including enhanced metabolic stability and optimized lipophilicity, which are critical for favorable pharmacokinetic profiles. This guide will elucidate the chemical rationale behind its use, provide detailed, field-proven protocols for its incorporation into a lead-like scaffold, and present data in a clear, actionable format.

Introduction: The Strategic Importance of the 4-Butoxy-3-fluorobenzoyl Scaffold

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a central theme in modern drug discovery. The strategic modification of molecular scaffolds with specific functional groups is a key approach to fine-tuning the biological activity and pharmacokinetic properties of a drug candidate. The this compound scaffold has emerged as a valuable component in this endeavor.

The presence of a fluorine atom on an aromatic ring can significantly influence a molecule's properties. Fluorine, being the most electronegative element, can alter the acidity of nearby protons, modulate the pKa of functional groups, and block metabolic oxidation at the site of fluorination.[1] This often leads to increased metabolic stability and a longer half-life of the drug in the body. Furthermore, the C-F bond is strong and the fluorine atom is relatively small, allowing it to act as a bioisostere of a hydrogen atom, potentially leading to enhanced binding affinity to the target protein.[1]

The butoxy group, a moderately lipophilic chain, serves to optimize the overall lipophilicity of the molecule. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is essential for good oral bioavailability and cell membrane permeability. The combination of the electron-withdrawing fluorine and the alkoxy group on the benzoic acid ring creates a unique electronic and steric environment that can be exploited for specific molecular interactions within a biological target.

While direct synthesis of currently marketed SGLT2 inhibitors such as empagliflozin, ertugliflozin, or sotagliflozin does not typically start from this compound, the structural motif of a substituted benzoyl group is prevalent in many bioactive molecules. This guide will, therefore, focus on a representative synthetic route to a novel, plausible bioactive molecule, demonstrating the utility of this compound in constructing compounds with therapeutic potential.

Synthesis of a Representative Bioactive Molecule: A Detailed Protocol

This section outlines a robust, two-step protocol for the synthesis of a novel C-aryl glucoside derivative incorporating the 4-butoxy-3-fluorobenzoyl moiety. This target molecule is designed based on the known pharmacophore of SGLT2 inhibitors.

Workflow Overview

Synthesis_Workflow A This compound C Amide Coupling (EDC, HOBt, DIPEA) A->C Carboxylic Acid B Amine Intermediate (C-Aryl Glucoside Precursor) B->C Amine D Target Bioactive Molecule C->D Formation of Amide Bond

Caption: General workflow for the synthesis of the target bioactive molecule.

Step 1: Synthesis of this compound

While commercially available, understanding the synthesis of the starting material is crucial for process development and cost management. A common route involves the butylation of a fluorinated phenol followed by oxidation.

Protocol 1: Synthesis of this compound

  • Materials:

    • 3-Fluoro-4-hydroxybenzoic acid

    • 1-Bromobutane

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ester.

    • To the crude ester, add a solution of NaOH (2.0 eq) in a mixture of water and methanol.

    • Stir the mixture at room temperature for 4-6 hours until the saponification is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

    • The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford this compound.

Step 2: Amide Coupling to a C-Aryl Glucoside Precursor

This step demonstrates the core application of this compound in forming a stable amide linkage with a complex amine intermediate. The chosen amine is a representative C-aryl glucoside precursor, a key structural feature of many SGLT2 inhibitors.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound

    • (2S,3R,4R,5S,6R)-2-(3-(aminomethyl)-4-chlorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (or a protected version thereof)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 eq), the C-aryl glucoside amine precursor (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure target bioactive molecule.

Data Presentation and Characterization

The successful synthesis of the target molecule and related analogs should be confirmed by standard analytical techniques.

Table 1: Representative Characterization Data for a Synthesized Analog

Compound IDStructureMolecular FormulaMW¹H NMR (400 MHz, CDCl₃) δ (ppm)LC-MS (m/z)
BM-101 Structure ImageC₂₈H₃₅ClFNO₇551.047.6-6.9 (m, 6H, Ar-H), 4.5 (d, 2H), 4.1 (t, 2H), 3.8-3.4 (m, 6H), 1.8 (m, 2H), 1.5 (m, 2H), 1.0 (t, 3H)552.2 [M+H]⁺

Note: The ¹H NMR data is a representative example and will vary depending on the exact structure of the amine precursor.

Mechanistic Insights and Rationale for Reagent Selection

The EDC/HOBt mediated amide coupling is a widely adopted and robust method in peptide synthesis and medicinal chemistry.

Amide_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack and Amide Formation RCOOH R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CO-NH-R' (Target Molecule) HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine Intermediate)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide is the primary coupling agent. It activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): The addition of HOBt is crucial for two main reasons. Firstly, it reacts with the O-acylisourea intermediate to form an HOBt active ester. This ester is less reactive than the O-acylisourea but is more stable and less prone to side reactions, such as the formation of N-acylurea. Secondly, for chiral carboxylic acids, HOBt helps to suppress racemization.

  • DIPEA (N,N-Diisopropylethylamine): This non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, ensuring the reaction proceeds under optimal conditions.

Structure-Activity Relationship (SAR) Considerations

The 4-butoxy-3-fluorobenzoyl moiety offers several avenues for SAR exploration to optimize biological activity.

Table 2: Potential Modifications for SAR Studies

Position of ModificationGroup on Benzoic AcidRationale for Modification
Para Butoxy ChainVarying the length and branching of the alkyl chain (e.g., propoxy, isobutoxy, pentyloxy) can fine-tune lipophilicity and potentially explore deeper hydrophobic pockets in the target's binding site.
Meta FluorineSubstitution with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN) can modulate the electronic properties and hydrogen bonding potential of the aromatic ring.
Ortho HydrogenIntroduction of small substituents (e.g., methyl, methoxy) can induce conformational constraints and explore steric interactions within the binding pocket.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its unique substitution pattern provides a strategic advantage in modulating the physicochemical and pharmacokinetic properties of lead compounds. The protocols detailed in this guide offer a reliable and scalable method for its incorporation into complex molecular scaffolds. Future work in this area could involve the synthesis of a library of analogs based on the SAR considerations outlined above to further probe the chemical space around this privileged scaffold and to develop next-generation therapeutic agents with enhanced efficacy and safety.

References

  • Hudlicky, M. (2001). Fluorine Chemistry for Organic Chemists. Oxford University Press.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Chatterjee, A. K., & Vedejs, E. (2002). A mild and efficient method for the esterification of carboxylic acids. Journal of Organic Chemistry, 67(3), 1031-1034. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Scale-up synthesis of 4-Butoxy-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 4-Butoxy-3-fluorobenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical mesogenic core for liquid crystal displays and a structural intermediate in the synthesis of bioactive fluorinated pharmaceuticals. Unlike bench-scale methods that often rely on atom-inefficient protecting groups or hazardous reagents (e.g., alkyl iodides, sodium hydride), this protocol utilizes a "Global Alkylation – Selective Hydrolysis" strategy. This approach maximizes throughput, minimizes impurity profiles, and utilizes handling-friendly reagents suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

Direct alkylation of the phenolic hydroxyl group in 3-fluoro-4-hydroxybenzoic acid presents a chemoselectivity challenge due to the competing nucleophilicity of the carboxylate moiety. While selective mono-alkylation is possible, it often results in mixed product streams on scale.

To ensure self-validating purity , this protocol employs a two-stage, one-pot cascade:

  • Exhaustive Alkylation: Simultaneous alkylation of both the phenol and carboxylic acid to form the intermediate Butyl 4-butoxy-3-fluorobenzoate . This non-polar intermediate allows for facile separation from inorganic salts and polar byproducts.

  • Regioselective Saponification: Controlled hydrolysis of the aliphatic ester to yield the free acid while leaving the aromatic ether intact.

Advantages:

  • Purification Logic: The intermediate ester serves as a "purification handle," allowing removal of unreacted phenolic precursors before the final acid generation.

  • Cost Efficiency: Uses 1-bromobutane (cheaper than iodide) and Potassium Carbonate (safer than hydrides).

Chemical Reaction Scheme

ReactionScheme SM 3-Fluoro-4-hydroxybenzoic acid (Starting Material) Intermediate Butyl 4-butoxy-3-fluorobenzoate (Lipophilic Intermediate) SM->Intermediate Williamson Ether & Esterification Reagents1 1-Bromobutane (2.5 eq) K2CO3, DMF, 80°C Product This compound (Target Product) Intermediate->Product Selective Saponification Reagents2 NaOH (aq), MeOH Reflux -> Acidify (HCl)

Figure 1: Synthetic pathway utilizing the ester-intermediate purification strategy.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent System DMF (N,N-Dimethylformamide)High dielectric constant promotes SN2 kinetics; solubilizes the dianion effectively.
Base K₂CO₃ (Potassium Carbonate)Granular, anhydrous. Milder than NaH, preventing ring fluorination side-reactions.
Temperature 80–85 °COptimized to balance reaction rate vs. degradation. >100°C risks decarboxylation.
Stoichiometry 1-Bromobutane (2.5 eq)Excess required to drive both etherification and esterification to completion.
Quench pH pH < 2.0Essential during final isolation to fully protonate the carboxylic acid for precipitation.

Detailed Experimental Protocol

Stage 1: Global Alkylation

Objective: Convert 3-fluoro-4-hydroxybenzoic acid to Butyl 4-butoxy-3-fluorobenzoate.

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge DMF (1.5 L) .

    • Add 3-Fluoro-4-hydroxybenzoic acid (300.0 g, 1.92 mol) . Stir until dissolved.

    • Add Potassium Carbonate (663.0 g, 4.80 mol, 2.5 eq) . Note: Exothermic adsorption may occur; monitor temperature.

  • Reagent Addition:

    • Add 1-Bromobutane (658.0 g, 4.80 mol, 2.5 eq) via addition funnel over 30 minutes.

  • Reaction:

    • Heat the slurry to 80 °C . Maintain agitation at 250 RPM.

    • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <1.0% Starting Material.

  • Work-up (Intermediate):

    • Cool to 25 °C. Filter off inorganic salts (KBr, excess K₂CO₃). Rinse cake with DMF (300 mL).

    • Scale-up Tip: For high purity, do not isolate the ester solid. Proceed to hydrolysis in the same train or perform a solvent swap if DMF removal is preferred (though not strictly necessary if MeOH is added). For this protocol, we will perform a water precipitation to remove DMF.

    • Pour filtrate into Water (6 L) with vigorous stirring. The ester will oil out or precipitate. Extract with Ethyl Acetate (2 x 1.5 L) .[1]

    • Wash organic layer with Water (2 x 1 L) and Brine (1 L). Evaporate solvent to yield crude ester oil.

Stage 2: Hydrolysis & Isolation

Objective: Convert ester to this compound.

  • Saponification:

    • Dissolve the crude ester oil in Methanol (1.5 L) .

    • Add NaOH solution (20% w/w, 800 mL) .

    • Heat to Reflux (65 °C) for 2–3 hours.

    • IPC: Monitor disappearance of Ester peak by HPLC.

  • Acidification & Crystallization:

    • Distill off Methanol (approx.[2] 1.0 L) under reduced pressure.

    • Dilute residue with Water (2 L) . The solution should be clear (sodium salt of product).

    • Filtration: If hazy, filter through Celite to remove non-acidic impurities (unreacted alkyl bromide residues).

    • Cool to 10–15 °C .

    • Slowly add Conc. HCl (approx. 400 mL) dropwise to adjust pH to 1.0. Caution: CO₂ evolution if carbonates remain; add slowly.

    • The product will precipitate as a white solid. Stir for 1 hour at 5 °C to age the crystal.

  • Final Isolation:

    • Filter the solid on a Büchner funnel.

    • Wash cake with Water (3 x 500 mL) until filtrate is neutral.

    • Wash with n-Heptane (2 x 300 mL) to remove traces of lipophilic impurities (e.g., butyl bromide dimers).

    • Dry in a vacuum oven at 50 °C for 12 hours.

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 3-Fluoro-4-hydroxybenzoic acid + K2CO3 + 1-Bromobutane Reaction Reaction: 80°C, 4-6 hrs (DMF Solvent) Start->Reaction Quench Quench: Pour into Water Extract w/ EtOAc Reaction->Quench Complete Conversion Hydrolysis Hydrolysis: MeOH / NaOH Reflux 2 hrs Quench->Hydrolysis Crude Ester Acidification Acidification: HCl to pH 1 Precipitate Product Hydrolysis->Acidification Saponification Complete Filtration Filtration & Wash (Water + Heptane) Acidification->Filtration Drying Drying: Vacuum Oven 50°C Filtration->Drying

Figure 2: Unit operation workflow for the scale-up synthesis.

Analytical Specifications & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)≥ 99.0% (Area %)
Melting Point DSC / Capillary158–162 °C (Literature dependent, verify vs standard)
1H NMR DMSO-d6Conforms to structure. Key signals: Triplet ~4.1 ppm (O-CH2), Multiplet ~7.0-7.8 ppm (Ar-H).
Residual Solvents GC-HSDMF < 880 ppm, MeOH < 3000 ppm

Troubleshooting Guide:

  • Low Yield: Check water content in DMF. Water inhibits the SN2 reaction. Ensure K₂CO₃ is anhydrous.

  • Sticky Solid: Indicates residual Butyl Bromide or incomplete hydrolysis. Wash the final wet cake thoroughly with n-Heptane.

  • Coloration: Pink/Brown hue indicates phenol oxidation. Perform the reaction under strict Nitrogen atmosphere.

References

  • Vertex AI Search. (2024). Synthesis of 4-Fluoro-3-hydroxybenzoic acid and derivatives. Retrieved from 3.

  • BenchChem. (n.d.). 4-Fluoro-3-iso-pentoxybenzoic Acid Building Block & Precursor Methods. Retrieved from 4.

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid Product Specification. Retrieved from 5.

  • ResearchGate. (2014).[6] Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.[6] Retrieved from 6.[6][7]

(Note: While specific literature on the exact "4-butoxy-3-fluoro" isomer is niche, the chemistry is derived from the homologous "4-alkoxy-3-fluorobenzoic acid" series described in liquid crystal and pharmaceutical patent literature [1, 4].)

Sources

Application Note: Derivatization of 4-Butoxy-3-fluorobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 4-Butoxy-3-fluorobenzoic acid represents a high-value scaffold due to its specific substitution pattern. The 3-position fluorine atom offers metabolic protection against ring oxidation and modulates the acidity (pKa) of the carboxylate, while the 4-butoxy tail provides a lipophilic anchor critical for membrane permeability and hydrophobic pocket occupancy.

This guide details the derivatization of this core scaffold for biological screening. Unlike generic synthesis manuals, we focus on high-fidelity protocols designed for Structure-Activity Relationship (SAR) exploration and Pharmacokinetic (PK) optimization.

The "Fluorine-Alkoxy" Advantage

The strategic value of this scaffold lies in the interplay between the fluorine and the alkoxy group:

  • Metabolic Blocking: The fluorine at C3 hinders oxidative metabolism (Phase I) at a typically vulnerable position.

  • Lipophilicity Tuning: The butoxy group increases LogP, enhancing blood-brain barrier (BBB) penetration or cell membrane permeability, while the fluorine atom modulates the electron density of the aromatic ring, influencing

    
     stacking interactions with target proteins [1, 2].
    

Workflow Visualization: Library Generation Strategy

The following diagram outlines the logical flow for diversifying the this compound core into three distinct chemical spaces: Amides (for SAR), Esters (for Prodrugs), and Tetrazoles (for Bioisosteric replacement).

DerivatizationStrategy cluster_screening Biological Screening Outcomes Core This compound (Starting Material) Activation Activation Strategy (HATU/DIPEA) Core->Activation Carboxylate Activation Prodrug Ester/Prodrug (Permeability) Core->Prodrug Alcohol/Acid Cat. Amide Amide Library (SAR Exploration) Activation->Amide + Diverse Amines Tetrazole Tetrazole Bioisostere (PK/PD Optimization) Amide->Tetrazole 1. Dehydration (POCl3) 2. Azide Cycloaddition TargetBinding Target Engagement Amide->TargetBinding High Affinity Bioavailability Extended Half-life Tetrazole->Bioavailability Metabolic Stability CellEntry Intracellular Accumulation Prodrug->CellEntry Membrane Transport

Figure 1: Strategic diversification workflow. The amide pathway is prioritized for primary SAR due to the high stability and structural diversity of amine building blocks.

Protocol A: High-Throughput Amide Library Synthesis

Objective: Rapid generation of an analog library to probe the binding pocket requirements of the biological target. Methodology: HATU-mediated coupling.[1][2][3] Rationale: The electron-withdrawing fluorine at the 3-position increases the acidity of the benzoic acid, potentially reducing the nucleophilicity of the carboxylate. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt because the resulting O-7-azabenzotriazole active ester is more reactive and less prone to side reactions, ensuring high yields even with electron-deficient anilines [3, 4].

Materials
  • Substrate: this compound (0.1 mmol per reaction).

  • Reagent: HATU (1.1 equivalents).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equivalents).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

  • Amine Library: Diverse set (aliphatic, aromatic, heteroaromatic).

Step-by-Step Procedure
  • Stock Preparation: Dissolve this compound in anhydrous DMF to a concentration of 0.2 M.

  • Activation:

    • Add 500 µL of the acid stock (100 µmol) to each well of a 96-well deep-well plate.

    • Add 3.0 eq of DIPEA.

    • Add 1.1 eq of HATU (dissolved in minimal DMF).

    • Critical Checkpoint: Shake for 10 minutes at Room Temperature (RT). The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add 1.2 eq of the specific amine to each well.

    • Seal the plate and shake at RT for 12–16 hours.

    • Note: For sterically hindered amines, heat to 50°C.

  • Quenching & Work-up:

    • Add 1 mL of 10%

      
       (aq) to quench excess HATU and neutralize the mixture.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Evaporate solvent using a SpeedVac.

  • QC Validation: Re-dissolve a subset in DMSO for LC-MS analysis. Purity >90% is required for primary screening.

Data Output Format:

Well IDAmine StructureMolecular Weight (Expected)LC-MS Purity (%)Yield (mg)
A01Benzylamine301.3598.228.5
A02Morpholine281.3296.526.1
A034-Fluoroaniline305.3394.124.8

Protocol B: Bioisostere Conversion (Tetrazole Synthesis)

Objective: Convert the carboxylic acid to a 5-substituted-1H-tetrazole to improve metabolic stability and oral bioavailability while maintaining acidic character (pKa ~4.5-5.0) [5].[2][4][5][6][7][8] Mechanism: Conversion of the acid to a nitrile, followed by [3+2] cycloaddition with an azide source.

Detailed Workflow

This is a 2-step protocol starting from the primary amide (synthesized via Protocol A using ammonia/ammonium chloride).

Step 1: Dehydration to Nitrile
  • Dissolve the primary amide of this compound in

    
     (Phosphorus Oxychloride).
    
  • Reflux at 80°C for 2 hours.

  • Evaporate excess

    
     under reduced pressure.
    
  • Neutralize with cold saturated

    
     and extract with DCM.
    
  • Result: 4-Butoxy-3-fluorobenzonitrile.

Step 2: Tetrazole Formation
  • Reaction: Dissolve the nitrile (1.0 eq) in DMF.

  • Reagents: Add Sodium Azide (

    
    , 1.5 eq) and Ammonium Chloride (
    
    
    
    , 1.5 eq).
  • Conditions: Heat to 100°C for 12 hours in a sealed vial (behind a blast shield).

    • Safety Note: Azides are potentially explosive. Do not use chlorinated solvents (like DCM) in this step to avoid forming diazidomethane.

  • Work-up:

    • Cool to RT and pour into ice water.

    • Acidify to pH 2 using 1N HCl (precipitates the tetrazole).

    • Filter the white solid precipitate.

TetrazoleSynthesis Acid Acid Input (COOH) Amide Primary Amide (CONH2) Acid->Amide NH4Cl, HATU Nitrile Nitrile Intermediate (CN) Amide->Nitrile POCl3, 80°C (-H2O) Tetrazole Tetrazole Product (CN4H) Nitrile->Tetrazole NaN3, NH4Cl 100°C, DMF

Figure 2: Reaction pathway for bioisosteric replacement.

Quality Control & Storage

For biological screening, compound integrity is paramount. The presence of the butoxy ether linkage requires specific storage conditions to prevent slow oxidation or hydrolysis.

  • Purity Requirement: >95% by HPLC (254 nm).

  • Identity Verification:

    
    -NMR (verify the triplet for the terminal methyl of the butoxy group ~0.9 ppm, and the distinct splitting pattern of the 3-F, 4-H aromatic protons).
    
  • Storage: Lyophilized powder at -20°C. DMSO stock solutions (10 mM) are stable for 3 months at -20°C; avoid repeated freeze-thaw cycles.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Organic Process Research & Development, 20(2), 140–177. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Butoxy-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: 4-Butoxy-3-fluorobenzoic Acid [CAS: N/A for generic, specific derivatives vary] Ticket ID: #SYN-4B3F-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering yield or purity issues in the synthesis of This compound . This molecule combines an electron-withdrawing fluorine atom meta to the carboxyl group and an electron-donating butoxy group para to the carboxyl group.

The two primary synthetic routes are:[1]

  • Route A (Recommended): Williamson Ether Synthesis starting from 3-fluoro-4-hydroxybenzoic acid .

  • Route B (Industrial): Nucleophilic Aromatic Substitution (SNAr) starting from 3,4-difluorobenzonitrile or 3,4-difluorobenzoic acid esters .

This guide focuses on Route A , as it offers superior regiocontrol for laboratory-scale synthesis and avoids the isomer separation issues often associated with SNAr on fluorinated aromatics.

Part 1: Visual Synthesis Workflow

The following diagram outlines the logical flow for the high-purity synthesis route, highlighting critical control points (CCPs) where impurities often arise.

G Start Starting Material: 3-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Global Alkylation (Formation of Butyl Ester-Ether) Start->Step1 1-Bromobutane (2.5 eq) K2CO3, DMF, 80°C Impurity1 Impurity A: Mono-alkylated Acid (Incomplete Reaction) Start->Impurity1 Low Base/Temp Inter Intermediate: Butyl 4-butoxy-3-fluorobenzoate Step1->Inter Main Pathway Step2 Step 2: Selective Hydrolysis (Saponification) Inter->Step2 LiOH, THF/H2O Product Target Product: This compound Step2->Product Acidification (HCl) Impurity2 Impurity B: Decarboxylated Byproduct (Overheating) Step2->Impurity2 Excess Heat

Figure 1: Two-stage synthesis workflow designed to maximize conversion and simplify purification. The "Global Alkylation" strategy avoids the solubility issues of the free acid.

Part 2: Optimized Experimental Protocol

Do not attempt to alkylate the phenol of the free acid directly without accounting for the carboxylate. The carboxylate acts as a competitive nucleophile. The most robust protocol involves "Global Alkylation" followed by hydrolysis.

Phase 1: Global Alkylation (Ether & Ester Formation)

Objective: Convert both the phenol and the carboxylic acid to their butyl derivatives to ensure complete phenol protection.

  • Setup: Charge a round-bottom flask with 3-fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq). Note: Use granular, anhydrous K₂CO₃. Powdered forms can cake in DMF.

  • Reagent Addition: Add 1-Bromobutane (2.5 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC/HPLC. The target is the disappearance of the starting acid. You will see the non-polar diester/ether spot.

  • Workup: Quench with water, extract into Ethyl Acetate. Wash organic layer with brine to remove DMF. Concentrate to yield Butyl 4-butoxy-3-fluorobenzoate .

Phase 2: Selective Hydrolysis (Saponification)

Objective: Cleave the butyl ester while leaving the butyl ether intact.

  • Solvent System: Dissolve the intermediate in THF:Water (3:1) .

  • Reagent: Add LiOH·H₂O (3.0 eq).

    • Why LiOH? It is milder than NaOH and reduces the risk of nucleophilic attack on the aromatic ring (SNAr side reaction displacing the alkoxy group).

  • Reaction: Stir at 50°C (Do not reflux vigorously).

  • Isolation:

    • Evaporate THF.

    • Acidify aqueous residue with 1M HCl to pH 2.

    • The product, This compound , will precipitate as a white solid.

Part 3: Troubleshooting & Causality (FAQs)

This section addresses specific deviations you may observe.

Q1: I see a persistent impurity at RRT ~0.8 during HPLC monitoring of Step 1. What is it?

Diagnosis: This is likely the O-alkylated acid (this compound) forming prematurely or the butyl ester phenol (Butyl 3-fluoro-4-hydroxybenzoate).

  • The Science: The phenoxide and carboxylate compete for the alkyl halide. While the carboxylate is generally more nucleophilic, the phenoxide is more basic.

  • Fix: Ensure you use 2.5 equivalents of base and alkyl halide. Drive the reaction to the fully alkylated "Bis" species (Ester + Ether). It is easier to hydrolyze the ester back to the acid than to separate a mixture of mono-alkylated species.

Q2: My final product has a brown discoloration.

Diagnosis: Oxidation of the phenol prior to alkylation.

  • The Science: Electron-rich phenols (even with the fluorine substituent) are susceptible to oxidation in basic DMF solutions at high temperatures if oxygen is present.

  • Fix:

    • Degas the DMF with Nitrogen/Argon before adding the base.

    • Add a pinch of Sodium Bisulfite during the workup of Step 1 to reduce oxidized quinone-like impurities.

Q3: Why is the SNAr route (using 3,4-difluorobenzoic acid) giving me a mixture of isomers?

Diagnosis: Regioselectivity failure.

  • The Science: In 3,4-difluorobenzoic acid , the carboxylate anion (formed by the base) is electron-donating via induction/repulsion, which deactivates the ring. However, if you use the ester or nitrile, the group is Electron Withdrawing (EWG).

    • Nucleophiles attack para to the strongest EWG.

    • In 3,4-difluorobenzoic acid, the 4-position is para to the COOH.

    • However, the 3-position is ortho to the COOH.

    • Sterics of the incoming butoxide and the "ortho effect" can lead to minor amounts of 3-butoxy-4-fluorobenzoic acid.

  • Recommendation: Stick to the Williamson Ether Synthesis (Route A) described above. It guarantees the structure because the carbon skeleton is pre-defined in the starting material (3-fluoro-4-hydroxybenzoic acid).

Part 4: Data & Specifications Table

ParameterRecommended ConditionCritical LimitConsequence of Deviation
Solvent (Step 1) DMF or NMPAvoid AcetoneAcetone requires reflux (56°C), which is too slow for butyl bromide alkylation.
Base Stoichiometry 2.5 eq (K₂CO₃)< 2.1 eqIncomplete conversion; mixture of mono-ester and mono-ether.
Hydrolysis Temp 45–50°C> 70°CRisk of ether cleavage or SNAr displacement of the butoxy group by OH⁻.
Acidification pH pH 2–3pH < 1Extremely low pH can induce acid-catalyzed ether cleavage over time.

References

  • Williamson Ether Synthesis on Hydroxybenzoic Acids

    • Context: General protocol for alkylating phenols in the presence of carboxylic acids via the "Bis-alkylation/Hydrolysis" str
    • Source: Scriven, E. F., & Toomey, J. E. (2010). Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." (Analogous chemistry for zwitterionic species).
    • Validation:

  • Regioselectivity in SNAr Reactions of Polyfluorobenzenes

    • Context: Explains why the 4-position is favored in 3,4-difluoro systems but susceptible to complic
    • Source:Journal of Fluorine Chemistry, Vol 126, Issue 4, "Nucleophilic aromatic substitution of polyfluorinated benzoic acid deriv
    • Validation:

  • Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Precursor)

    • Context: Describes the preparation of the starting material, validating the structural integrity of the phenol route.
    • Source: Patent CN104447213A, "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid."[1][2]

    • Validation:

  • Context: Standard operating procedures for alkylating para-hydroxybenzoic acid derivatives.

Sources

Technical Support Center: Optimization & Impurity Control for 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Synthesis Troubleshooting & Impurity Profiling Target Molecule: 4-Butoxy-3-fluorobenzoic acid (CAS: 106081-43-0)

Introduction: The Synthetic Landscape

Welcome to the technical support hub. This compound is a critical intermediate, often utilized in the synthesis of liquid crystals and biphenyl-based pharmaceutical fragments.

While the molecule appears simple, its synthesis is prone to specific "silent" failures—impurities that mimic the solubility and chromatographic behavior of the product. This guide focuses on the two primary synthetic routes: Nucleophilic Alkylation (Route A) and Nucleophilic Aromatic Substitution (Route B) .

Route A: Alkylation of 3-Fluoro-4-hydroxybenzoic Acid

The Most Common Lab-Scale Route

This route involves reacting 3-fluoro-4-hydroxybenzoic acid with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

⚠️ Critical Issue: The "Ester Trap" (Over-Alkylation)

User Ticket #402: "I ran the reaction with 1-bromobutane and KOH. TLC shows a new spot, but the NMR shows extra butyl protons, and the product isn't soluble in base. What happened?"

Diagnosis: You have synthesized Butyl 4-butoxy-3-fluorobenzoate . Because the starting material contains both a phenol (-OH) and a carboxylic acid (-COOH), the alkylating agent does not "know" which one to attack. Although the phenoxide is generally more nucleophilic, the carboxylate is also reactive. If you use excess base and alkyl halide, you will alkylate both positions.

The Mechanism of Failure

The reaction proceeds in two competitive steps. If not controlled, the pathway deviates to the bis-alkylated side product.

AlkylationPath SM 3-Fluoro-4-hydroxybenzoic acid Int Mono-Anion (Phenoxide) SM->Int Base (1 eq) Prod TARGET: this compound Int->Prod BuBr (1 eq) (Selective O-Alkylation) Impurity IMPURITY: Butyl 4-butoxy-3-fluorobenzoate (The 'Ester Trap') Int->Impurity BuBr (>2 eq) + Excess Base (Over-Alkylation) Prod->Impurity BuBr + Base (Slow conversion)

Figure 1: Competitive alkylation pathways. The red path indicates the formation of the ester impurity.

Troubleshooting Protocol: The "Saponification Rescue"

If you have accidentally formed the ester, you do not need to discard the batch. You can convert it back to the target acid.[1][2][3]

Step-by-Step Rescue:

  • Dissolve: Take the crude reaction mixture (containing the ester impurity) and dissolve it in Methanol/Water (3:1 ratio).

  • Basify: Add 3 equivalents of NaOH or KOH.

  • Reflux: Heat to reflux (65°C) for 2–4 hours. This selectively hydrolyzes the ester (carboxylate ester) back to the acid, but leaves the ether (phenolic ether) intact.

  • Check: Monitor via TLC. The "fast-moving" ester spot should disappear, replaced by the baseline "salt" spot.

  • Acidify: Cool and acidify with HCl to pH 2. The target acid will precipitate.

Route B: SNAr on 3,4-Difluorobenzoic Acid

The Industrial/Scale-Up Route

This route uses 3,4-difluorobenzoic acid (or its nitrile/ester derivatives) and displaces the 4-fluorine with butoxide.

⚠️ Critical Issue: Regioselectivity & Bis-Substitution

User Ticket #405: "I used sodium butoxide to displace the fluoride. I see multiple products. Is it possible I displaced the wrong fluorine?"

Diagnosis: While the 4-position is activated by the para-carboxyl group, the 3-position is not inert. Furthermore, if the reaction is too energetic, you may displace both fluorines.

ParameterC-4 Position (Target)C-3 Position (Impurity)
Electronic Effect Para to COOH (Strong Activation)Meta to COOH (Weak Activation)
Steric Hinderance LowModerate (Ortho to COOH)
Result Major Product Minor Impurity (<5%)

Note: If you start with 3,4-difluorobenzonitrile , the activation at C-4 is even stronger, reducing C-3 impurities, but you introduce a new impurity: the Amide (from incomplete hydrolysis of the nitrile).

Impurity Profile Visualization[4]

SNArSelectivity SM 3,4-Difluorobenzoic Acid Target TARGET: this compound (Para-substitution) SM->Target BuONa (1.1 eq), DMF, 80°C Major Pathway Regio IMPURITY A: 3-Butoxy-4-fluorobenzoic acid (Meta-substitution - Rare) SM->Regio Minor Pathway Bis IMPURITY B: 3,4-Dibutoxybenzoic acid (Bis-substitution) Target->Bis Excess BuONa + High Temp (>120°C)

Figure 2: SNAr Selectivity. Note that high temperatures promote the 'Bis' impurity.

Optimization Protocol: Controlling SNAr

To maximize yield and minimize the "Bis" impurity:

  • Solvent Selection: Use DMSO or DMF .[2] These polar aprotic solvents accelerate the reaction at lower temperatures, favoring the kinetically controlled product (C-4 substitution) [1].

  • Stoichiometry: Use exactly 2.1 equivalents of Sodium Butoxide (1 eq to deprotonate the acid, 1.1 eq for the substitution). Excess alkoxide leads to bis-substitution.

  • Temperature: Do not exceed 90°C . The second fluorine displacement (at position 3) typically requires temperatures >120°C.

Analytical Data & Impurity Identification

Use this table to identify which impurity is plaguing your synthesis based on NMR shifts.

Compound1H NMR (Aromatic Region)1H NMR (Aliphatic)Polarity (TLC)
Target: this compound ~7.7–7.9 ppm (m, 2H), ~7.1 ppm (t, 1H)Triplet (~4.1 ppm) for O-CH2Mid-Polar (Streaks with Acid)
Impurity: Butyl Ester (Route A) Similar to targetTwo Triplets (one at ~4.1, one at ~4.3 for ester)Non-Polar (High Rf)
Impurity: 3,4-Dibutoxy (Route B) Upfield shift (electron rich)Two Triplets (distinct environments)Mid-Polar
Impurity: Unreacted Phenol (Route A) ~7.6 ppm, ~7.0 ppmNo Butyl signalsPolar (Low Rf)

FAQ: Rapid Fire Troubleshooting

Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaH or KOH? A: Yes, for Route A (Alkylation). In fact, K₂CO₃ in Acetone or DMF is preferred to prevent esterification. The carbonate is strong enough to deprotonate the phenol (pKa ~10) but less likely to drive the carboxylate alkylation compared to stronger bases like NaH [2].

Q: My product is an oil, but the literature says it's a solid. A: This is a classic sign of the Butyl Ester impurity. The pure acid is a solid (MP ~150-160°C range for similar analogs). The ester lowers the melting point significantly. Run the "Saponification Rescue" (Section 2).

Q: How do I remove the inorganic salts? A: this compound is insoluble in water at acidic pH.

  • Dilute reaction mixture with water.

  • Adjust pH to >10 (dissolves product as salt).

  • Filter off any insoluble organic impurities.

  • Acidify filtrate to pH 2.

  • The pure product precipitates; inorganic salts remain in the filtrate.

References

  • Vapourtec. (2018). Nucleophilic Aromatic Substitution (SNAr) Guide. Retrieved from

  • BenchChem. (2024). 4-Fluoro-3-hydroxybenzoic acid: Reactivity and O-Alkylation Protocols. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from

Sources

Stability issues of 4-Butoxy-3-fluorobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Butoxy-3-fluorobenzoic acid . It prioritizes chemical stability, degradation mechanisms, and troubleshooting reaction parameters.

CAS: Not universally assigned (Analogous to 4-Butoxybenzoic acid: 1498-96-0) Chemical Class: Alkoxy-fluorinated Benzoic Acid Primary Application: Liquid Crystal Intermediates, API Building Blocks.[1]

Executive Summary & Chemical Profile

This compound represents a "push-pull" electronic system.[1] The carboxyl group (EWG) at position 1 withdraws electron density, while the butoxy group (EDG) at position 4 donates density. The fluorine atom at position 3 exerts a strong inductive withdrawing effect but is electronically shielded by the adjacent alkoxy group.

Top 3 Stability Risks:

  • Acid-Mediated Dealkylation: The ether linkage is vulnerable to strong Lewis acids (

    
    , 
    
    
    
    ) or strong Brønsted acids (HI, HBr) at high temperatures.
  • Metal-Catalyzed Decarboxylation: In the presence of Cu(I) or Ag(I) catalysts at

    
    , the carboxyl group may eliminate as 
    
    
    
    .
  • Activated Hydrolysis: Once activated (e.g., to Acid Chloride), the compound is extremely sensitive to moisture, leading to reversion to the parent acid or dimerization.

Troubleshooting Guides (Mechanism & Solution)

Module A: Stability of the Ether Linkage (The Butoxy Group)

Issue: Loss of the butyl chain (formation of 3-fluoro-4-hydroxybenzoic acid). Context: Often seen during acid-catalyzed esterification or Friedel-Crafts reactions.[1]

The Mechanism: The oxygen atom of the butoxy group can be protonated by strong acids. The resulting oxonium ion is a good leaving group. A nucleophile (like


 or 

) then attacks the alkyl chain (via

), cleaving the ether and leaving a phenol.

Diagnostic Questions:

  • Are you using

    
    , 
    
    
    
    , or
    
    
    ? (These will cleave the ether).
  • Are you using

    
     in a chlorinated solvent? (Can cause slow cleavage).
    

Solution Protocol:

  • Switch Reagents: Use mild activation methods (HATU, EDC/NHS) instead of acid chlorides generated by thionyl chloride if high heat is required.

  • Buffer Systems: If acidic conditions are unavoidable, ensure the absence of strong nucleophiles (

    
    , 
    
    
    
    ). Use Trifluoroacetic acid (TFA) instead of HBr, as TFA rarely cleaves aryl alkyl ethers at room temperature.
Module B: Thermal Stability (Decarboxylation)

Issue: Disappearance of starting material; formation of 1-butoxy-2-fluorobenzene.[1] Context: Common in Palladium or Copper-catalyzed cross-coupling reactions (Suzuki, Sonogashira) performed at high temperatures (


).

The Mechanism: Benzoic acids with electron-donating groups (like 4-butoxy) in the para position are generally resistant to thermal decarboxylation.[1] However, Copper(I) salts facilitate a radical or organometallic decarboxylation pathway by coordinating to the carboxylate, lowering the activation energy for


 loss.

Solution Protocol:

  • Temperature Control: Maintain reaction temperature

    
    .
    
  • Ester Protection: If high temperature is required, convert the acid to a tert-butyl ester or methyl ester before the coupling step.

  • Base Selection: Avoid using

    
     or 
    
    
    
    unless decarboxylative coupling is the intended outcome.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways based on reaction conditions.

DegradationPathways Start This compound Condition_Acid Strong Acid / Lewis Acid (HBr, BBr3, AlCl3) Start->Condition_Acid Condition_Heat Metal Catalyst (Cu/Ag) + Heat (>120°C) Start->Condition_Heat Condition_Base Mild Base / Nucleophile (K2CO3, NaOH) Start->Condition_Base Product_Phenol DEALKYLATION (3-Fluoro-4-hydroxybenzoic acid) Condition_Acid->Product_Phenol Ether Cleavage Product_Decarb DECARBOXYLATION (1-Butoxy-2-fluorobenzene) Condition_Heat->Product_Decarb Loss of CO2 Product_Stable STABLE (Salt Formation) Condition_Base->Product_Stable Deprotonation

Figure 1: Critical degradation pathways.[1] Acidic environments risk ether cleavage, while metal-catalyzed thermal conditions risk decarboxylation.[1]

Experimental Protocols (Self-Validating)

Protocol A: Acid Stability "Stress Test"

Use this protocol to determine if your reaction solvent/catalyst system is compatible with the butoxy ether linkage.

  • Preparation: Dissolve 50 mg of this compound in 2 mL of the target solvent (e.g., DCM, Toluene).

  • Control: Take a 50 µL aliquot, dilute in Acetonitrile (ACN), and inject into HPLC (Time 0).

  • Challenge: Add the acid catalyst (e.g., 2 eq. of TFA or Lewis Acid) to the vial. Stir at intended reaction temperature (e.g., RT or Reflux).

  • Sampling: Take aliquots at 1 hour and 4 hours. Quench aliquot with aqueous

    
     before HPLC injection.
    
  • Validation:

    • Peak A (Parent): ~Retention Time X.

    • Peak B (De-butylated): Will elute earlier (more polar) on Reverse Phase C18.

    • Acceptance Criteria: >98% retention of Peak A area.

Protocol B: Activation Monitoring (Acid Chloride Formation)

Use this when converting the acid to an acid chloride for coupling.

  • Reaction: Substrate + Thionyl Chloride (

    
    ) + cat. DMF in DCM.
    
  • Monitoring (Derivatization Method):

    • Do NOT inject Acid Chloride directly into HPLC (it hydrolyzes back to acid, giving a false "no reaction" result).

    • Quench: Take 50 µL of reaction mixture and add to 200 µL of Methanol (dry).

    • Wait: 10 minutes (converts Acid Chloride

      
       Methyl Ester).
      
    • Analyze: Inject the Methanol quench into HPLC.

  • Interpretation:

    • If you see Methyl Ester peak: Conversion to Acid Chloride was successful.

    • If you see Parent Acid peak: Conversion failed or hydrolysis occurred.

Frequently Asked Questions (FAQ)

Q1: Can I use


 to remove a protecting group elsewhere on the molecule? 
A:  No. Boron tribromide (

) is the standard reagent for cleaving aryl alkyl ethers. It will strip the butoxy group off your benzoic acid, leaving a phenol. Use hydrogenolysis (

) if compatible, or mild Lewis acids like

at

(though risk remains).[1]

Q2: Is the fluorine atom at position 3 susceptible to Nucleophilic Aromatic Substitution (


)? 
A:  Generally, no . While the carboxyl group is electron-withdrawing, the butoxy group at position 4 is a strong electron donor. This makes the ring electron-rich, effectively deactivating the 3-Fluoro position toward nucleophilic attack. However, if you convert the acid to a strong electron-withdrawing derivative (like an oxazoline) and use a harsh nucleophile, substitution might occur.

Q3: Why does my product turn pink/brown upon standing in air? A: This suggests trace phenol formation (via dealkylation). Phenols are prone to oxidation, forming quinones which are highly colored. Check the purity via HPLC and ensure no acidic residues remain from the workup.

Q4: What is the best solvent for recrystallization? A: Alkoxybenzoic acids typically crystallize well from Ethanol/Water mixtures or Ethyl Acetate/Hexanes . The fluorine atom increases lipophilicity slightly compared to the non-fluorinated analog, so you may need a slightly higher ratio of the non-polar solvent.

References

  • Ether Cleavage Mechanisms

    • Barton, D. H. R., et al. "On the dealkylation of aromatic ethers with nitrous acid."[2] Journal of the Chemical Society C, 1971, 1206-1210.[2]

    • Note: Establishes the vulnerability of alkoxy groups in acidic/oxid
  • Decarboxylation of Benzoic Acids

    • Cohen, T., & Schambach, R. A. "Copper-catalyzed decarboxylation of activated benzoic acids." Journal of the American Chemical Society, 1970.
    • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from benzoic acids."[1] Science, 2006. (Demonstrates the metal-catalyzed pathways).

  • Synthesis & Properties of Fluorobenzoic Acids

    • "4-Fluorobenzoic acid."[1][3][4][5][6] Organic Syntheses, Coll.[7] Vol. 2, p. 299.

    • Note: Provides baseline stability data for the core fluorobenzoic acid scaffold.
  • General Stability Data

    • NIST Chemistry WebBook, "4-Butoxybenzoic acid."[1]

    • Note: Reference for thermal properties of the non-fluorin

Sources

Recrystallization methods for high-purity 4-Butoxy-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Butoxy-3-fluorobenzoic Acid Purification

Case ID: REC-39626-62-9 Subject: Recrystallization Protocols & Troubleshooting for High-Purity Applications Status: Active Guide

Executive Summary

You are working with This compound (CAS: 39626-62-9) . This molecule is a critical intermediate, often utilized in the synthesis of liquid crystal mesogens or pharmaceutical active ingredients. Its structure combines a polar carboxylic head, a lipophilic butoxy tail, and an electronegative fluorine atom.

The Challenge: The "butoxy" chain introduces significant non-polar character, making this compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially in pure aqueous solvents. The fluorine atom at the 3-position increases the acidity and metabolic stability but also alters the solubility profile compared to non-fluorinated analogues.

This guide provides a validated solvent system selection, a step-by-step protocol, and a troubleshooting matrix for common failure modes.

Module 1: Solvent System Selection

We do not recommend a single solvent blindly. Based on the polarity index of the 4-butoxy-3-fluoro motif, the following systems are chemically validated.

Solvent SystemComposition (v/v)Primary Use CaseRisk Factor
Ethanol / Water 70:30 to 50:50 General Purification. Balances the solubility of the hydrophobic tail (EtOH) and the polar head (Water).Low. Best balance of yield and purity.
Glacial Acetic Acid 100% Isomer Removal. Excellent for removing position isomers (e.g., 3-butoxy-4-fluoro variants) and unreacted phenols.Medium. Product may be highly soluble; requires strict temperature control.[1]
Toluene / Heptane Variable Anhydrous Applications. Use only if the final product must be strictly water-free (e.g., for acid chloride formation).High. High risk of "oiling out" if cooling is too rapid.

Technical Note: Unlike 4-methoxybenzoic acid, which can often be recrystallized from hot water alone, the butoxy chain renders this molecule too lipophilic for pure water. You must use a co-solvent (Ethanol or Acetic Acid).

Module 2: The Recrystallization Protocol

Method A: The Ethanol/Water Standard (Recommended)

This protocol is designed to minimize thermal stress and prevent decarboxylation.

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for color removal)

Workflow Diagram:

Recrystallization_Workflow Start Crude Solid (Weighed) Dissolve Dissolution Reflux in Ethanol (Min Vol) Start->Dissolve Check Check Clarity Dissolve->Check Carbon Add Activated Carbon (If Colored) Check->Carbon Colored Filter_Hot Hot Filtration (Remove Insolubles) Check->Filter_Hot Clear/Insolubles Carbon->Filter_Hot Add_Water Add Hot Water (Until Turbidity) Filter_Hot->Add_Water Reheat Reheat to Clear Add_Water->Reheat Cool Controlled Cooling (RT -> 4°C) Reheat->Cool Filter_Cold Cold Filtration & Wash (Cold EtOH/H2O) Cool->Filter_Cold Dry Vacuum Dry (50°C, P2O5) Filter_Cold->Dry

Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization method.

Detailed Procedure:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

    • Tip: If you use too much ethanol, yield will drop significantly.

  • Hot Filtration (Crucial): If there are insoluble particles (dust, inorganic salts like KBr from synthesis), filter the hot solution through a pre-heated funnel.

  • The "Cloud Point": While keeping the solution near boiling, slowly add hot Deionized Water dropwise.

    • Stop immediately when a persistent faint cloudiness (turbidity) appears.

    • Add a few drops of Ethanol to make the solution clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities and causes oiling out.

  • Final Cooling: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C. Ensure all solvent is removed, as trapped ethanol can depress the melting point.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with butoxy-substituted benzoates. It happens because the melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

Corrective Action Logic:

Oiling_Out_Logic Problem Problem: Product Oils Out Reheat Reheat to Reflux (Redissolve Oil) Problem->Reheat Add_Solvent Add More Ethanol (Increase Solubility) Reheat->Add_Solvent Solution too conc. Cool_Slow Cool Very Slowly (Insulate Flask) Add_Solvent->Cool_Slow Seed Add Seed Crystal (at T < MP) Scratch Scratch Glass (Induce Nucleation) Seed->Scratch Cool_Slow->Seed Temp ~40-50°C

Figure 2: Decision tree for resolving "oiling out" phenomena.

Q2: The crystals are slightly yellow. How do I fix this? A: Yellowing usually indicates oxidation of the phenol starting material (3-fluoro-4-hydroxybenzoic acid) or trace iodine/bromine if alkyl halides were used.

  • Fix: Repeat the recrystallization, but add Activated Carbon (5% wt/wt) during the hot dissolution step (Step 1). Stir for 5 minutes, then perform the Hot Filtration (Step 2) strictly to remove the carbon.

Q3: What is the expected yield? A: A typical first-pass recrystallization should yield 70-85% .

  • Low Yield (<50%): You likely used too much ethanol. Rotovap the mother liquor down to half volume and cool again to recover a second crop (Note: Second crop will be lower purity).

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next synthesis step, validate your purity.

  • Melting Point (DSC):

    • While specific literature values vary by polymorph, sharp melting behavior (range < 2°C) is the primary indicator of purity. Broad ranges (>3°C) indicate solvent inclusion or isomer contamination.

    • Target: Expect a melting point in the range of 140°C – 170°C (Note: Alkoxy chains generally lower the MP compared to the parent fluorobenzoic acid, which melts at ~184°C).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4).

    • Detection: UV at 254 nm.

    • Success Criteria: >99.5% area. Look for the "front" peak (unreacted acid) or "back" peak (dialkylated byproducts, though rare for this structure).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Gray, G. W., & Jones, B. "Mesomorphism and Chemical Constitution. Part IV." Journal of the Chemical Society, 1955. (Foundational work on alkoxybenzoic acid solubility and liquid crystal properties).
  • BenchChem. "4-Fluoro-3-hydroxybenzoic acid Properties & Synthesis." (Accessed 2024).

  • PubChem. "4-Fluorobenzoic acid Compound Summary." National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 4-Butoxy-3-fluorobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers characterizing 4-Butoxy-3-fluorobenzoic acid (CAS: N/A for specific isomer, generic analogues apply). It addresses the specific spectral fingerprints of this molecule and its common synthetic impurities.

Status: Operational Technique: Nuclear Magnetic Resonance (NMR) Application: Purity Assessment & Impurity Profiling

Phase 1: The Diagnostic Framework (Triage)

Q: I have just isolated my solid. How do I quickly validate the structure and assess crude purity using 1H NMR?

A: You must perform a "Region-Specific Ratio Analysis." For this compound, the molecule is bipartite: a rigid aromatic core and a flexible aliphatic tail. Purity is determined by the stoichiometric balance between these two regions.

The "Golden Ratio" Check: Normalize the integration of the aromatic region.

  • Aromatic Region (7.0 – 8.0 ppm): Set the integral of the three aromatic protons to 3.00 .

  • Aliphatic Region (0.9 – 4.2 ppm): You should observe exactly 9.00 protons corresponding to the butyl chain.

Key Diagnostic Signals (CDCl₃):

MoietyProton TypeMultiplicityChemical Shift (

)
Diagnostic Value
Core Ar-H (C2, C6)Multiplet7.70 – 7.90 ppmOverlaps; verify integral = 2H.
Core Ar-H (C5)Triplet (app)~6.95 – 7.05 ppmOrtho to alkoxy group; shielded.
Tail -O-CH ₂-Triplet4.05 – 4.15 ppm CRITICAL: Defines product formation.
Tail -CHTriplet0.90 – 1.00 ppmTerminal methyl; verify integral = 3H.

Technical Note: The proton at C5 (ortho to the butoxy group) appears as a pseudo-triplet due to overlapping coupling with the Fluorine nucleus (


) and the meta-proton (

).

Phase 2: Impurity Identification (Troubleshooting)

Q: I see a triplet at 3.45 ppm. Is this an isomer?

A: No, this is likely residual alkylating agent . The synthesis of your target usually involves the alkylation of 3-fluoro-4-hydroxybenzoic acid with 1-bromobutane.

  • The "Triplet Gap":

    • Product (-O-CH₂-): Resonates at ~4.10 ppm (Deshielded by Oxygen).

    • Impurity (-Br-CH₂-): Resonates at ~3.45 ppm (Deshielded by Bromine, but less so than Oxygen).

  • Action: If this peak exists, your product requires further washing (e.g., hexanes trituration) or recrystallization, as the alkyl halide is toxic and reactive.

Q: My aromatic integrals are correct (3H), but the aliphatic region integrates low (<9H). What is happening?

A: You likely have unreacted starting material (3-fluoro-4-hydroxybenzoic acid) co-precipitated with your product. Because the starting material lacks the butyl chain, it contributes to the aromatic signals but not the aliphatic ones, skewing the ratio.

Confirmation via 19F NMR: Run a non-decoupled 19F experiment.

  • Product (Ether): ~ -130 to -135 ppm (approximate range for alkoxy-substituted).

  • Impurity (Phenol): The free phenol will show a distinct shift (often 1-2 ppm difference) compared to the ether. The phenolic proton exchange also affects the F-coupling resolution.

Q: I see sharp singlets at 2.50 ppm or 8.02 ppm. Are these side products?

A: These are likely solvent residuals trapped in the crystal lattice.

  • DMSO (2.50 ppm): Common if the reaction was performed in polar aprotic conditions.

  • DMF (8.02 ppm, 2.96 ppm, 2.88 ppm): DMF is notoriously difficult to remove from benzoic acid derivatives. The aldehyde proton at 8.02 ppm can be mistaken for an aromatic signal if not carefully checked.

Phase 3: Advanced Logic & Workflows

The following diagrams illustrate the decision-making process for identifying impurities based on spectral anomalies.

Workflow 1: The Spectral Triage Logic

G Start Start: Acquire 1H NMR (CDCl3) Check_Ratio Step 1: Check Integral Ratio Ar-H (3.0) vs Aliphatic (9.0) Start->Check_Ratio Ratio_Pass Ratio Matches (3:9) Check_Ratio->Ratio_Pass Yes Ratio_Fail_Low Aliphatic < 9.0 Check_Ratio->Ratio_Fail_Low Too Low Ratio_Fail_High Aliphatic > 9.0 Check_Ratio->Ratio_Fail_High Too High Check_Triplet Step 2: Check 3.4-3.5 ppm (Triplet) Ratio_Pass->Check_Triplet Impurity_SM Diagnosis: Unreacted Starting Material (3-Fluoro-4-hydroxybenzoic acid) Ratio_Fail_Low->Impurity_SM Impurity_Grease Diagnosis: Grease/Solvent Residue (Check 0.0-1.5 ppm) Ratio_Fail_High->Impurity_Grease Impurity_Br Diagnosis: Residual 1-Bromobutane Check_Triplet->Impurity_Br Peak Present Product_Clean Product Likely Pure Proceed to qNMR Check_Triplet->Product_Clean No Peak

Figure 1: Diagnostic logic for interpreting 1H NMR anomalies in this compound.

Workflow 2: Structural Confirmation (2D NMR)

If 1D NMR is ambiguous (e.g., overlapping isomers), use this correlation flow.

H Start Ambiguous 1D Spectrum COSY Run COSY (H-H Coupling) Start->COSY HSQC Run HSQC (C-H Correlation) Start->HSQC Check_Tail Trace Butyl Chain (O-CH2 -> CH2 -> CH2 -> CH3) COSY->Check_Tail Check_Ring Verify 1,2,4-Substitution (Coupling Pattern) HSQC->Check_Ring Result_Conf Structure Confirmed Check_Tail->Result_Conf Connectivity OK Result_Iso Identify Regioisomer (e.g., O-alkylation vs Esterification) Check_Ring->Result_Iso Unexpected Correlation Check_Ring->Result_Conf Expected Pattern

Figure 2: Advanced structural verification using 2D NMR correlations.

Phase 4: Quantitative Purity Assessment (qNMR Protocol)

Q: How do I determine the absolute purity (%) of my batch?

A: Do not rely on "area normalization" (100% method) as it ignores inorganic salts and water. Use Internal Standard qNMR.[1][2][3]

Recommended Protocol:

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why? TCNB provides a sharp singlet at ~7.7 ppm (check for overlap) or Maleic Acid at ~6.3 ppm (usually clear of aromatic region).

  • Solvent: DMSO-d₆ (ensures full solubility of the carboxylic acid dimer).

  • Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): > 30 seconds (Must be

      
       of the slowest relaxing proton, usually the aromatic ones).
      
    • Scans: 16 or 32 (for sufficient S/N ratio).

  • Calculation:

    
    [4]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for O-CH2, 1 for TCNB)
      
    • 
      : Molar Mass
      
    • 
      : Weight (mg)
      
    • 
      : Purity of Standard
      

References

  • Citation Context: Used to extrapolate chemical shifts for the butoxy analogue (O-CH2
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromobutane. Retrieved from [Link]

    • Citation Context: Verification of the triplet shift at ~3.4-3.5 ppm for the alkyl halide impurity.
  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]

    • Citation Context: Guidelines for selecting internal standards and setting relax
  • Royal Society of Chemistry. (n.d.). 3-Fluoro-4-hydroxybenzoic acid NMR data. Retrieved from [Link]

    • Citation Context: Baseline spectral data for the starting m

Sources

Catalyst poisoning in reactions with 4-Butoxy-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Deactivator

4-Butoxy-3-fluorobenzoic acid is a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceuticals.[1] While the molecule appears deceptively simple, its specific substitution pattern—an electron-withdrawing fluorine adjacent to an electron-donating butoxy group, combined with a free carboxylic acid—creates a unique "electronic push-pull" system.[1]

In transition metal catalysis (specifically Palladium and Platinum), this molecule acts as a bidentate poison .[1] The carboxylate moiety binds metal centers, arresting the catalytic cycle, while the 3-fluoro substituent modulates the acidity, often leading to unexpected defluorination side reactions. This guide addresses the root causes of catalyst death and provides self-validating protocols to restore reactivity.

Section 1: The Mechanism of Poisoning[2]

To troubleshoot effectively, you must understand how the catalyst fails.[1] In reactions involving this compound (e.g., Suzuki couplings of halogenated derivatives or hydrogenation of precursors), two primary deactivation pathways dominate.[1]

Pathway A: The Carboxylate Trap (Pd-Poisoning)

In cross-coupling reactions (Suzuki-Miyaura, Heck), the free carboxylic acid deprotonates to form a carboxylate. Unlike simple benzoates, the 3-fluoro group increases the acidity (lowers pKa), making the carboxylate generated faster but slightly less nucleophilic. However, once bound to Pd(II), it forms a stable


-carboxylate complex that resists transmetallation.[1]
Pathway B: Hydrodefluorination (Pt/Pd-Poisoning)

During hydrogenation (e.g., reducing a nitro group or double bond on a precursor), the C-F bond at the 3-position is vulnerable. The electron-donating 4-butoxy group activates the ring, making the C-F bond susceptible to oxidative addition by Pd(0), leading to defluorination and the formation of HF, which subsequently poisons the support (e.g., Al2O3) or leaches the metal.

CatalystPoisoning Substrate This compound Carboxylate Carboxylate Anion (R-COO-) Substrate->Carboxylate Base Deprotonation CF_Activation C-F Bond Activation Substrate->CF_Activation e- rich ring Pd_Active Active Catalyst [L2Pd(0)] Pd_Trap Off-Cycle Trap [L2Pd(OOCR)2] Pd_Active->Pd_Trap Ligand Displacement (Reversible but Slow) Pd_Active->CF_Activation Carboxylate->Pd_Trap Defluorination Pd-F Species (Catalyst Death) CF_Activation->Defluorination Oxidative Addition HF_Formation HF Formation (Support Leaching) Defluorination->HF_Formation Hydrogenolysis

Figure 1: Dual-mode catalyst deactivation pathways.[1] The carboxylate trap (top) arrests the cycle, while defluorination (bottom) permanently degrades the catalyst and generates corrosive HF.

Section 2: Troubleshooting Guide (Q&A)

Scenario 1: Suzuki Coupling Fails or Stalls

User Question: "I am trying to couple 2-bromo-4-butoxy-3-fluorobenzoic acid with a boronic acid using Pd(dppf)Cl2, but conversion stops at 40%. Adding more catalyst doesn't help.[1] Why?"

Diagnosis: You are experiencing Product Inhibition via the "Carboxylate Trap."[1] The product (or starting material) is binding to the Palladium more strongly than your phosphine ligands. The 3-fluoro group makes the carboxylate a "soft" enough ligand to compete with dppf.

Corrective Protocol:

  • Switch to a "Throwaway" Ligand System: Use bulky, electron-rich phosphines that sterically preclude carboxylate binding.[1]

    • Recommended:XPhos or SPhos precatalysts (e.g., XPhos Pd G2).[1][2]

  • The "Masking" Strategy: If possible, protect the acid as an ester (Methyl or Ethyl) before coupling.[1] The ester cannot coordinate effectively.[1]

  • Base Selection: Switch from Carbonate bases (K2CO3) to Phosphates (K3PO4).[1] Phosphates buffer the pH effectively, preventing the formation of high concentrations of the free carboxylate anion while still activating the boronic acid.

Data Comparison: Base Effects on Conversion

BaseSolventConversion (24h)Notes
K2CO3DMF/H2O42%Stalls; Pd black precipitates.[1]
Cs2CO3Toluene65%Better, but significant homocoupling.[1]
K3PO4 Dioxane/H2O 94% Optimal. Phosphate prevents Pd-OOCR trap.[1]
Scenario 2: Loss of Fluorine during Hydrogenation

User Question: "I am hydrogenating a double bond on a precursor to this compound using Pd/C. The double bond is reduced, but I'm seeing 15-20% defluorinated product (des-fluoro). How do I stop this?"

Diagnosis: This is Hydrodefluorination .[1][3] The 4-butoxy group donates electron density into the ring, activating the C-F bond for oxidative addition by Palladium, especially in the presence of H2.

Corrective Protocol:

  • Change the Metal: Palladium is notorious for C-F cleavage.[1] Switch to Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al2O3) .[1] These metals are much less active toward aromatic C-F bonds.[1]

  • Add a Poison (Selectivity Enhancer): If you must use Pd, add Vanadium oxide (V2O5) or use a Sulfided Pd/C catalyst.[1] The sulfur modifies the electronic surface of the Pd, shutting down the high-energy sites responsible for C-F activation without stopping alkene hydrogenation.

  • Solvent Acidity: Run the reaction in Acetic Acid . Acidic media protonates the electron-rich intermediates, making the ring less nucleophilic toward the metal center.

Section 3: Detailed Experimental Protocols

Protocol A: Robust Suzuki Coupling of Free Acid Substrates

Use this when you cannot protect the carboxylic acid.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 2-bromo-4-butoxy-3-fluorobenzoic acid)[1]

    • Boronic Acid: 1.2 equiv[1]

    • Catalyst: XPhos Pd G2 (2 mol%) – Crucial for steric bulk.

    • Base: K3PO4 (3.0 equiv) – Crucial for buffering.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Procedure:

    • Charge solid reagents into a vial.

    • Add degassed solvents.[1][4] Note: Oxygen promotes homocoupling, which depletes the boronic acid.

    • Heat to 80°C for 4 hours.

    • Validation Check: Take an aliquot at 30 mins. The solution should remain clear/yellow.[1] If it turns black (Pd precipitation) immediately, oxygen was present.[1]

  • Workup: Acidify to pH 3 with 1M HCl to liberate the free acid product from the potassium salt before extraction.

Protocol B: Defluorination-Free Hydrogenation

Use this to reduce alkenes/nitro groups without losing the Fluorine.

  • Reagents:

    • Substrate: 1.0 equiv

    • Catalyst: 5% Pt/C (sulfided) - 5 wt% loading relative to substrate.[1]

    • Solvent: Ethyl Acetate (avoid Methanol, which promotes defluorination).[1]

  • Procedure:

    • Purge vessel with N2, then H2 (balloon pressure is sufficient).[1]

    • Stir vigorously at Room Temperature.

    • Monitor: Check by LCMS every hour. Look for [M-20] peaks (loss of HF).[1]

    • Tip: If defluorination is detected (>1%), add 0.1 equiv of DABCO (amine base) to scavenge any HF formed, preventing autocatalysis.[1]

Section 4: FAQs

Q: Can I use DMF as a solvent for these reactions? A: Use with caution. DMF can decompose to dimethylamine and CO.[1] The amine can react with the activated carboxylic acid (if using coupling reagents), and CO is a potent catalyst poison. For this compound, DMAc (Dimethylacetamide) is a safer, more stable alternative.[1]

Q: Why does my reaction turn purple? A: Purple often indicates the formation of Iodine (if using iodide precursors) or specific Pd-clusters formed by the chelation of the alkoxy-acid. While alarming, it does not always mean death.[1] Check conversion. If conversion is >50%, continue. If <10%, the catalyst has aggregated.[1]

Q: Does the "Butoxy" chain length matter? A: Yes. A butoxy group (C4) is lipophilic.[1] If you switch to a Methoxy (C1) or Ethoxy (C2) analog, the solubility in non-polar solvents (Toluene) decreases, potentially crashing out the Pd-intermediate. Ensure your solvent system matches the lipophilicity of the C4 chain (Dioxane or THF is preferred).

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Discusses the formation of stable anionic palladium species with cyanide and carboxylates.

  • Hydrodefluorination and Hydrogenation of Fluorobenzene. ResearchGate. Details the mechanism of C-F bond cleavage on metal surfaces and the superiority of Rh/Pt over Pd.

  • Side Reactions in Suzuki Coupling of 2-Halobenzoic Acids. BenchChem. Specific troubleshooting for halo-benzoic acids, including protodehalogenation mechanisms.

  • Catalyst Poisoning and Deactivation of Palladium Catalysts. SciSpace. Comprehensive review of poisoning by sulfur, halides, and organic functional groups.

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[1] Foundational text on the mechanism and role of bases in transmetallation.

Sources

Technical Support Center: 4-Butoxy-3-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-SYN-4B3F-001 Status: Active Subject: Work-up, Isolation, and Purification Protocols

Executive Summary & Chemical Context

Target Molecule: 4-Butoxy-3-fluorobenzoic acid CAS: (Analogous to 350-29-8 for hydroxy precursor) Critical Physico-Chemical Properties:

  • Acidity (pKa): ~4.0–4.2 (The C3-fluorine inductively stabilizes the carboxylate, making it slightly more acidic than benzoic acid).

  • Lipophilicity: The C4-butoxy tail adds significant non-polar character compared to the starting material (3-fluoro-4-hydroxybenzoic acid). This drastically alters solubility, often causing "oiling out" rather than crystallization during acidification.

  • Safety: Standard organic acid handling. Avoid skin contact; fluorinated aromatics can be sensitizers.

This guide addresses the critical "Crash Out" phase following the standard synthesis route: Hydrolysis of methyl/ethyl 4-butoxy-3-fluorobenzoate or Direct Alkylation of 3-fluoro-4-hydroxybenzoic acid .

Module 1: The "Crash Out" Protocol (Reaction Quench)

Context: You have a reaction mixture (typically aqueous NaOH/KOH with trace alcohol/THF) containing the carboxylate salt of your product. The goal is to protonate the salt to precipitate the free acid without trapping impurities.

Step-by-Step Workflow
  • Solvent Strip (Critical):

    • If your reaction solvent was THF, Methanol, or Ethanol, remove it via rotary evaporation before acidification.

    • Why? Organic co-solvents increase the solubility of the free acid, leading to yield loss or "oiling out" (formation of a sticky gum instead of a powder).

  • Dilution & Cooling:

    • Dilute the aqueous residue with water (approx. 5 mL per gram of substrate).

    • Cool the solution to 0–5 °C in an ice bath.

  • Controlled Acidification:

    • Slowly add 2N HCl or 1M H₂SO₄ dropwise with vigorous stirring.

    • Target pH: 1.0 – 2.0.

    • Monitoring: Do not rely on visual precipitation. Use pH paper. The pKa is ~4.2; you must go at least 2 units below this to ensure >99% protonation.

  • The "Digestion" Period:

    • Once acidic, continue stirring at 0–5 °C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] This allows the amorphous precipitate to reorganize into a more filterable crystalline lattice (Ostwald ripening).

Visualization: Isolation Logic Flow

G Start Crude Reaction Mixture (Carboxylate Salt + Base) Strip Step 1: Strip Organic Solvents (Rotovap) Start->Strip Cool Step 2: Cool to 0-5°C Strip->Cool Acidify Step 3: Acidify to pH 1-2 (Dropwise HCl) Cool->Acidify Check Precipitate State? Acidify->Check Filter Step 4: Vacuum Filtration Check->Filter Solid Powder Oil Issue: Product 'Oils Out' (Sticky Gum) Check->Oil Sticky Gum Remedy Remedy: Re-heat to 60°C, then slow cool with vigorous stirring Oil->Remedy Remedy->Filter

Caption: Logical workflow for isolating the free acid from the basic reaction mixture, addressing the common 'oiling out' failure mode.

Module 2: Purification & Impurity Management

Even after precipitation, the solid often contains unreacted starting material (3-fluoro-4-hydroxybenzoic acid) or inorganic salts.

Purification Strategy: Recrystallization

The butoxy group imparts significant lipophilicity. Unlike benzoic acid (which recrystallizes well from water), this compound often requires a mixed solvent system.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30High Dissolve in hot EtOH, add hot water until turbid, then cool. Best for removing inorganic salts.
Toluene / Heptane 1:2Medium Good for removing unreacted polar starting materials (hydroxy-acid).
Ethyl Acetate / Hexane 1:4Medium Standard non-polar recrystallization.
Protocol: Ethanol/Water Recrystallization
  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to dissolve the solid.

  • Add Activated Carbon (Charcoal) (1-2% by weight) to remove colored oxidized byproducts. Boil for 2 mins.

  • Hot Filtration: Filter through a pre-warmed funnel to remove charcoal.

  • Re-heat filtrate to boiling. Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4 °C.

Troubleshooting FAQ (Root Cause Analysis)

Ticket #1: "My product is a sticky brown oil, not a white solid."

  • Root Cause: "Oiling Out." The melting point of the crude, impure solid is likely depressed below the temperature of the solvent. The butoxy chain acts as an internal "solvent," lowering the lattice energy.

  • Solution:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimum amount of Ethyl Acetate.

    • Wash with Brine (to remove trapped water).

    • Dry over MgSO₄ and evaporate.

    • Triturate the residue with cold Hexane or Pentane. Scratch the glass with a spatula to induce nucleation.

Ticket #2: "Yield is low; filtrate is cloudy."

  • Root Cause: Incomplete precipitation due to pH or solvent effects.

  • Solution:

    • Check pH: Is it truly < 2? The fluorine atom lowers the pKa, meaning you need a stronger acidic environment than typical benzoic acid to suppress ionization.

    • Check Solvents: Did you remove all the methanol/THF before adding water? Even 10% residual organic solvent can keep 20-30% of your product in solution.

Ticket #3: "I cannot separate the starting material (3-fluoro-4-hydroxybenzoic acid)."

  • Root Cause: Both the product and starting material are acids; they coprecipitate upon acidification.

  • Solution: Exploiting the Phenolic Hydroxyl .[2]

    • The Trick: The starting material has a phenolic OH (pKa ~9) AND a COOH (pKa ~4). The product only has a COOH.

    • Wash Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash with 5% Sodium Bicarbonate . Both acids go into the water layer.

    • Correction: This is incorrect. Both are carboxylic acids, so bicarbonate extracts both.

    • Correct Protocol: You must rely on lipophilicity . The butoxy group makes the product much more soluble in non-polar solvents (Toluene/DCM) than the hydroxy-starting material.

    • Action: Suspend the crude solid in Toluene. Heat to reflux.[2][7] The product should dissolve; the polar starting material (hydroxy-acid) will likely remain undissolved or crystallize out first upon cooling. Filter off the undissolved impurities.[5][8]

References & Authority
  • Acidification & pKa Dynamics:

    • Source: Sigma-Aldrich.[9] (n.d.). 3-Fluoro-4-hydroxybenzoic acid.[4][9][10] Retrieved from

    • Relevance: Establishes the baseline acidity and physical properties of the core scaffold.

  • General Recrystallization Protocols:

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for purification of benzoic acid derivatives).

    • Specific Protocol: See "Recrystallization of Benzoic Acid" methodologies adapted for alkoxy-derivatives.

  • Synthesis of Alkoxy-Fluorobenzoic Acids:

    • Source: BenchChem Protocols. Etherification of 4-Fluoro-3-hydroxybenzoic Acid.

    • Relevance: Confirms the protection-deprotection strategy (Esterification -> Alkylation -> Hydrolysis) as the high-purity route.

  • Work-up of Fluorinated Benzoates:

    • Source: Organic Syntheses, Coll. Vol. 2, p. 299 (1943). p-Fluorobenzoic Acid.[11]

    • Relevance: Provides historical and authoritative grounding on the handling of fluorinated benzoic acid derivatives during acidification.

Sources

Managing exothermic reactions in 4-Butoxy-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Butoxy-3-fluorobenzoic acid. This guide is designed to provide you with in-depth technical assistance, focusing on the critical aspect of managing exothermic reactions throughout the synthesis process. As experienced chemists know, controlling reaction exotherms is paramount for safety, yield, and purity. This resource, presented in a question-and-answer format, offers troubleshooting advice and frequently asked questions to navigate the potential thermal hazards associated with this synthesis.

Troubleshooting Guide: Exothermic Events

This section addresses specific issues you may encounter during the synthesis of this compound. The proposed synthesis route involves two key stages, both with the potential for significant heat evolution:

  • Williamson Ether Synthesis: Formation of 4-butoxy-3-fluorobromobenzene from 3-fluoro-4-bromophenol and a butyl halide.

  • Grignard Reaction and Carboxylation: Conversion of 4-butoxy-3-fluorobromobenzene to the corresponding Grignard reagent, followed by reaction with carbon dioxide to yield the final product.

Issue 1: Rapid Temperature Spike During Butyl Halide Addition in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis to prepare 4-butoxy-3-fluorobromobenzene. Upon adding the butyl bromide to my mixture of 3-fluoro-4-bromophenol and sodium hydride in DMF, I observed an uncontrollable temperature increase. What is happening and how can I prevent it?

Answer:

This situation indicates a rapid, uncontrolled exothermic reaction. The Williamson ether synthesis, while typically less vigorous than a Grignard reaction, can still generate significant heat, especially at scale.[1] The primary cause is likely the rapid reaction of the highly reactive alkoxide with the alkyl halide.

Causality and Prevention:

  • Rate of Addition: Adding the butyl halide too quickly to the activated phenoxide results in a rapid release of the heat of reaction, overwhelming the cooling capacity of your setup. The solution is to add the butyl halide dropwise, monitoring the internal temperature closely.[2]

  • Initial Temperature: Starting the addition at a slightly elevated temperature can sometimes be counterintuitive but may prevent the buildup of unreacted reagents that can then react all at once. However, for this system, starting at room temperature or slightly below and allowing a gradual temperature rise is recommended.

  • Cooling Inefficiency: Ensure your reaction vessel is adequately cooled. An ice bath is a standard laboratory solution, but for larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is more effective.[3]

  • Concentration: High concentrations of reactants will lead to a faster reaction rate and more heat generated per unit volume. Consider diluting the reaction mixture, though this may impact reaction time.

Recommended Corrective Protocol:

  • Immediate Action: If you experience a rapid temperature rise, immediately cease the addition of the butyl halide and enhance cooling (e.g., by adding more ice and salt to the bath).

  • Controlled Re-initiation: Once the temperature is stable and back within the desired range, resume the addition of the butyl halide at a much slower rate.

  • Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction throughout the addition.

Issue 2: Delayed and then Violent Reaction During Grignard Reagent Formation

Question: I am trying to form the Grignard reagent from 4-butoxy-3-fluorobromobenzene and magnesium turnings in THF. The reaction didn't start for a long time, so I added more of the aryl halide. Suddenly, the reaction started violently, and the solvent began to reflux uncontrollably. How can I achieve a smooth initiation?

Answer:

This is a classic and dangerous scenario in Grignard synthesis known as an "induction period" followed by a runaway reaction.[4] The induction period is the time it takes for the reaction to initiate on the surface of the magnesium. During this time, the aryl halide you are adding accumulates in the reactor. Once the reaction starts, the accumulated reagent reacts very quickly, leading to a massive and often dangerous exotherm.[5]

Causality and Prevention:

  • Magnesium Surface Passivation: The surface of the magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction from starting.

  • Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Initiation Failure: Sometimes, the reaction simply needs a little help to get started.

Protocol for Safe and Controlled Grignard Initiation:

Parameter Recommendation Rationale
Glassware & Solvent Oven-dry all glassware. Use anhydrous THF.To prevent quenching of the Grignard reagent by water.
Magnesium Activation Gently crush the magnesium turnings under an inert atmosphere before adding the solvent.This exposes fresh, unoxidized magnesium surfaces.
Initiators Add a small crystal of iodine or a few drops of 1,2-dibromoethane.These react with the magnesium to clean the surface and create a more reactive environment.
Initial Charge Add only a small portion of your 4-butoxy-3-fluorobromobenzene solution to the magnesium and solvent.This limits the amount of reactant that can accumulate.[6]
Local Heating Gently warm the spot where the initiator was added with a heat gun.This can provide the activation energy needed to start the reaction.
Confirmation of Initiation Look for the disappearance of the iodine color, gentle bubbling from the magnesium surface, or a slight, controlled temperature increase.These are signs that the reaction has started.
Controlled Addition Once initiation is confirmed, add the rest of the aryl halide solution dropwise at a rate that maintains a gentle reflux.This ensures the reagent reacts as it is added, preventing accumulation.[6]

Below is a workflow diagram for initiating a Grignard reaction safely.

start Start: Prepare Dry Apparatus activate_mg Activate Magnesium Turnings (e.g., crushing, iodine) start->activate_mg add_solvent Add Anhydrous THF activate_mg->add_solvent add_initiator Add Small Portion of Aryl Halide add_solvent->add_initiator check_initiation Observe for Initiation Signs (e.g., bubbling, gentle exotherm) add_initiator->check_initiation controlled_addition Slow, Controlled Addition of Remaining Aryl Halide check_initiation->controlled_addition Initiation Confirmed troubleshoot Troubleshoot Initiation (e.g., gentle heating) check_initiation->troubleshoot No Initiation maintain_reflux Maintain Gentle Reflux controlled_addition->maintain_reflux complete Grignard Formation Complete maintain_reflux->complete troubleshoot->check_initiation

Caption: Workflow for Safe Grignard Reaction Initiation.

Issue 3: Exotherm During Carboxylation with Dry Ice

Question: When I poured my prepared Grignard reagent onto crushed dry ice, there was a vigorous reaction with a lot of bubbling and a noticeable temperature increase. Is this normal, and are there any safety concerns?

Answer:

Yes, the carboxylation of a Grignard reagent with solid carbon dioxide (dry ice) is an exothermic process.[7] The vigorous bubbling is the sublimation of the excess dry ice as the warmer Grignard solution is added. The primary safety concern is the rapid release of CO2 gas, which can cause pressure buildup in a closed system and displace oxygen in a poorly ventilated area. Additionally, the exotherm can be significant if the addition is too fast.

Best Practices for Safe Carboxylation:

  • Use a Large Excess of Dry Ice: This helps to dissipate the heat of the reaction.

  • Crush the Dry Ice: This increases the surface area for reaction and cooling.

  • Slow Addition: Add the Grignard solution slowly to the crushed dry ice with good stirring. Do not add the dry ice to the Grignard solution, as this can be much more difficult to control.

  • Good Ventilation: Perform the carboxylation in a well-ventilated fume hood to prevent the buildup of CO2 gas.

  • Open System: Ensure the reaction vessel is not sealed to avoid pressure buildup.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take before starting the synthesis of this compound?

A1: A thorough risk assessment is crucial before beginning any chemical synthesis.[8] For this particular synthesis, you should:

  • Understand the Hazards: Be aware of the flammability of the solvents (THF, diethyl ether) and the reactivity of the reagents (sodium hydride, magnesium, Grignard reagent).

  • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Inert Atmosphere: Both the Williamson ether synthesis (if using sodium hydride) and the Grignard reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment readily available (e.g., a Class D extinguisher for metal fires) and know the location of the safety shower and eyewash station.

  • Quenching Plan: Have a plan for safely quenching the reaction if it becomes uncontrollable. This may involve having a separate flask with a quenching agent ready.[3]

Q2: How can I monitor the progress of the Grignard reaction to ensure it has gone to completion before carboxylation?

A2: Monitoring the reaction is key to ensuring a good yield and a safe process. While taking samples for analysis can be risky due to the air and moisture sensitivity of the Grignard reagent, there are a few methods:

  • Visual Observation: The disappearance of the magnesium metal is a good indicator that the reaction is complete.

  • In-situ Monitoring (for advanced labs): Techniques like in-situ FTIR can be used to monitor the disappearance of the C-Br bond of the starting material and the appearance of new bands associated with the Grignard reagent.[5]

  • Quenched TLC: A small aliquot of the reaction mixture can be carefully removed and quenched with a dilute acid. The resulting organic layer can then be analyzed by TLC to check for the presence of the starting aryl halide.

Q3: What is the best way to quench the reaction mixture after carboxylation?

A3: The quenching process after carboxylation neutralizes any remaining Grignard reagent and protonates the carboxylate salt to form the final carboxylic acid. This is also a potentially exothermic step.

  • Slow Addition to Acidic Ice Water: The safest method is to slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and a dilute strong acid (e.g., HCl) or a saturated aqueous solution of ammonium chloride.[9]

  • Cooling: The beaker should be in an ice bath to manage the heat generated during the quench.[3]

  • Avoid Adding Water Directly to the Reaction Mixture: This can cause a very vigorous, localized reaction that may be difficult to control.

The following diagram illustrates the decision-making process for managing a temperature excursion during an exothermic reaction.

start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more ice/salt) stop_addition->enhance_cooling monitor_temp Monitor Temperature enhance_cooling->monitor_temp resume_addition Slowly Resume Addition at Reduced Rate monitor_temp->resume_addition Controlled uncontrolled Temperature Continues to Rise monitor_temp->uncontrolled Uncontrolled stable Temperature Stable and Within Safe Limits resume_addition->stable emergency_quench Prepare for Emergency Quench quench Execute Emergency Quench emergency_quench->quench safe_shutdown Safe Shutdown stable->safe_shutdown uncontrolled->emergency_quench quench->safe_shutdown

Caption: Troubleshooting a Temperature Excursion.

By understanding the underlying chemical principles and potential hazards, and by following these guidelines, you can perform the synthesis of this compound safely and efficiently. Always prioritize safety and thorough planning in your experimental work.

References

  • University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Ashenhurst, J. (2023, March 21). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Paparo, A., Ri-moldi, S., Maestri, D., Copelli, S., & Rota, R. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 13-18.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]

  • Lab Safety Supply. (2023, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Wang, J., Jiang, J., Chen, C., Lu, K., & Chen, P. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Chemical Health & Safety, 29(2), 126-134.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • Ashenhurst, J. (2023, March 21). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Grignard reagent. Retrieved from [Link]

  • Institution of Chemical Engineers. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • ACS Publications. (n.d.). Quenching Processes for High Temperature Chemical Reactions. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • ResearchGate. (2015, August 6). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Oxidation of Alkyl benzenes. Retrieved from [Link]

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3075009A - Oxidation of alkylbenzene carboxylic acids.
  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • Der Chemischen Wissenschaften, F. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Serbian Chemical Society, 80(1), 1-12.
  • Stichting Veiligheid Voorop. (n.d.). Designing and operating safe chemical reaction processes HSG143. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. [Link]

  • Organic Chemistry Guide. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure. University of Notre Dame. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • chemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chen, S., Chen, J., & Zhang, H. (2020). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Process Safety and Environmental Protection, 140, 1-12.
  • Chen, S., Chen, J., & Zhang, H. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2, 10.
  • ResearchGate. (2020, April 20). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]

Sources

Technical Support Center: By-product Analysis in the Synthesis of 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the by-product analysis in the synthesis of 4-Butoxy-3-fluorobenzoic acid. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring the highest purity of the final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis of this compound, providing concise and actionable answers.

1. What are the primary synthetic routes for this compound?

The most common and practical approach is the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated phenol with an organohalide. In this specific synthesis, 3-fluoro-4-hydroxybenzoic acid is typically reacted with a butyl halide (like 1-bromobutane) in the presence of a base.

Another potential, though less common, route for similar fluorinated benzoic acids is the Schiemann reaction, which introduces the fluorine atom at a later stage through a diazonium salt.[3][4]

2. What are the most likely by-products in the Williamson ether synthesis of this compound?

The primary by-products often arise from competing side reactions or incomplete conversion. Key by-products to monitor include:

  • Unreacted Starting Material: Residual 3-fluoro-4-hydroxybenzoic acid due to incomplete reaction.

  • Elimination Product (Butene): The basic conditions, especially at elevated temperatures, can promote an E2 elimination reaction of the butyl halide, leading to the formation of butene gas.[2][5]

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, some C-alkylated by-products may form.[6]

3. How can I effectively monitor the reaction to minimize by-product formation?

Regular monitoring of the reaction progress is critical. The two most effective techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the consumption of the starting material and the formation of the product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate measurement of the disappearance of reactants and the appearance of both the desired product and any by-products.[9][10]

4. What are the best practices for purifying the final product?

Purification strategies should be tailored to the specific by-products present. Common and effective methods include:

  • Recrystallization: This is often the most efficient way to remove small amounts of impurities from a solid product.

  • Column Chromatography: For more complex mixtures where by-products have similar polarities to the product, column chromatography is a powerful purification technique.[2]

  • Acid-Base Extraction: This can be used to separate the acidic product from any neutral or basic impurities.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield and Significant Amount of Unreacted Starting Material

Symptom: HPLC or TLC analysis shows a large peak or spot corresponding to 3-fluoro-4-hydroxybenzoic acid in the final product mixture.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[11][12]Ensure at least 1.1 to 1.5 molar equivalents of a suitable base (e.g., K₂CO₃, NaOH) are used. The base should be fresh and dry.
Inadequate Reaction Temperature The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction within the allotted time.Gradually increase the reaction temperature in increments of 5-10°C, while closely monitoring for the formation of elimination by-products via TLC or HPLC.
Poor Quality of Reagents Impurities in the starting materials or solvents can interfere with the reaction.Use high-purity, anhydrous solvents and reagents. If necessary, purify the starting materials before use.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Extend the reaction time, taking aliquots periodically to monitor the consumption of the starting material.
Issue 2: Presence of an Alkene By-product

Symptom: GC-MS analysis of the reaction headspace or volatile components indicates the presence of butene isomers.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Reaction Temperature is Too High High temperatures favor the E2 elimination pathway over the desired SN2 substitution.[5][13]Reduce the reaction temperature. The Williamson ether synthesis can often be run effectively at temperatures between 50-100°C.[2]
Sterically Hindered Alkyl Halide While 1-bromobutane is a primary halide and less prone to elimination, using a secondary or tertiary butyl halide will significantly increase the amount of elimination product.[5][6][13]Always use a primary alkyl halide for the Williamson ether synthesis to favor the SN2 mechanism.[1][14]
Base is Too Strong or Sterically Hindered A very strong or bulky base can preferentially abstract a proton from the alkyl halide, leading to elimination.Consider using a milder base like potassium carbonate.
Experimental Protocol: HPLC-MS Analysis of By-products

This protocol provides a general framework for identifying and quantifying by-products.

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water).

    • Vortex the sample and then filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and mass spectrometry (electrospray ionization in negative mode).

  • Data Interpretation:

    • Compare the retention times of the peaks in the sample chromatogram to a known standard of this compound.

    • Analyze the mass-to-charge ratio (m/z) of any unknown peaks to determine their molecular weights, which will aid in their identification.

Part 3: Visualizations

Troubleshooting Workflow for By-product Formation

This diagram outlines a systematic approach to identifying and resolving issues related to by-product formation during the synthesis.

By-product Troubleshooting Workflow start Synthesis of this compound analysis In-process Analysis (TLC, HPLC) start->analysis byproduct_detected By-product Detected? analysis->byproduct_detected identify_byproduct Identify By-product (HPLC-MS, NMR) byproduct_detected->identify_byproduct Yes purification Purify Final Product (Recrystallization, Chromatography) byproduct_detected->purification No incomplete_reaction Incomplete Reaction? identify_byproduct->incomplete_reaction side_reaction Side Reaction? incomplete_reaction->side_reaction No optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) incomplete_reaction->optimize_conditions Yes side_reaction->optimize_conditions Yes side_reaction->purification No optimize_conditions->start pure_product Pure Product purification->pure_product

Caption: A logical workflow for troubleshooting by-product formation.

Reaction Scheme and Potential Side Reactions

This diagram illustrates the primary synthetic route and highlights the formation of common by-products.

Williamson Ether Synthesis and Side Reactions start_material 3-Fluoro-4-hydroxybenzoic Acid desired_product This compound start_material->desired_product SN2 Reaction byproduct_incomplete Unreacted Starting Material start_material->byproduct_incomplete Incomplete Reaction reagents 1-Bromobutane, Base (e.g., K2CO3) reagents->desired_product byproduct_elimination Butene (Elimination Product) reagents->byproduct_elimination E2 Reaction (High Temp.)

Caption: Synthetic pathway and potential by-product formation.

References

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube.
  • Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide. (n.d.). Benchchem.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • 4-Fluorobenzoic Acid | 456-22-4. (n.d.). SynZeal.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. (n.d.). PubChem.
  • 153556-42-4|4-Bromo-3-fluorobenzoic acid|BLD Pharm. (n.d.).
  • An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers. (n.d.). Benchchem.

Sources

Validation & Comparative

Biological Activity & SAR Profile: 4-Butoxy-3-fluorobenzoic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Butoxy-3-fluorobenzoic acid (CAS 326-76-1) , positioning it not merely as a standalone compound but as a critical pharmacophore building block in medicinal chemistry.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The "Privileged Scaffold" Status

This compound is a specialized benzoic acid derivative that serves as a high-value intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and liquid crystal mesogens .

Unlike simple preservatives (e.g., sodium benzoate), this molecule is engineered for target engagement . The specific combination of the 3-fluoro substituent and the 4-butoxy tail creates a unique physicochemical profile that enhances metabolic stability and lipophilic binding affinity—properties that simple analogs fail to achieve simultaneously.

Comparative Performance Analysis

The biological utility of this compound is best understood by comparing it to its structural neighbors. The table below highlights why this specific substitution pattern is preferred in drug design.

Table 1: Physicochemical & Biological Profile Comparison
FeatureThis compound (Target)4-Butoxybenzoic Acid (Non-fluorinated Analog)4-Methoxy-3-fluorobenzoic Acid (Short-chain Analog)
Structure Fluorine at C3; Butyl at C4No Fluorine; Butyl at C4Fluorine at C3; Methyl at C4
LogP (Lipophilicity) ~3.6 (High) ~3.1 (Moderate)~2.2 (Low)
Metabolic Stability High (Fluorine blocks C3 oxidation)Low (Susceptible to ortho-oxidation)High
Steric Bulk (Tail) High (Fills hydrophobic pockets)HighLow (Insufficient for deep pockets)
pKa (Acidity) ~3.9 (Stronger acid)~4.2 (Weaker acid)~3.9
Primary Application FAAH / MMP Inhibitor Scaffold Liquid Crystals / PreservativesBacteriostatic Agents
Key Insights:
  • The Fluorine Effect (Metabolic Shielding): In the non-fluorinated analog (4-Butoxybenzoic acid), the C3 position is a "hotspot" for cytochrome P450 oxidation. Adding fluorine at C3 blocks this metabolic attack, significantly extending the half-life (

    
    ) of drugs containing this moiety.
    
  • The Butoxy Anchor: Compared to the methoxy analog, the butoxy chain provides the necessary steric bulk to anchor the molecule into deep hydrophobic channels of enzymes like FAAH . The methoxy group is often too short to achieve high-affinity binding (

    
     values often drop by 10-100x with shorter chains).
    

Detailed Biological Activity & Mechanisms

A. Primary Target: Fatty Acid Amide Hydrolase (FAAH) Inhibition

The "4-butoxy-3-fluorophenyl" moiety is a validated pharmacophore in the design of FAAH inhibitors (e.g., Ethylene diamine modulators described in Patent WO2011022348A1).

  • Mechanism: FAAH hydrolyzes anandamide (an endocannabinoid). Inhibitors mimic the fatty acid chain of anandamide.

  • Role of the Scaffold: The 4-butoxy tail mimics the pentyl tail of anandamide, sliding into the enzyme's "acyl chain-binding pocket." The 3-fluoro group interacts with polar residues near the catalytic triad, enhancing binding enthalpy while protecting the ring from oxidative degradation.

B. Secondary Activity: Antimicrobial & Cytotoxic Potential

While the free acid has moderate antimicrobial activity (typical of phenolic acids, disrupting cell membrane pH gradients), its derivatives show potent cytotoxicity.

  • Anticancer: Alkynylcarbinol derivatives incorporating the 3-fluoro-4-alkoxy motif have demonstrated

    
     values in the sub-micromolar range (0.36 µM) against HCT116 colon cancer cells. The fluorine atom is critical here; removing it often results in a loss of potency due to rapid metabolic clearance.
    

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) of the scaffold and its integration into a generic FAAH inhibitor workflow.

G cluster_0 Scaffold Architecture Acid Carboxylic Acid (Warhead Precursor) Target Target Enzyme (e.g., FAAH) Acid->Target Covalent/H-bond Binding Ring Benzene Ring (Linker) Ring->Acid Fluoro 3-Fluoro Group (Metabolic Shield) Fluoro->Ring Fluoro->Target Electronic Modulation Butoxy 4-Butoxy Tail (Hydrophobic Anchor) Butoxy->Ring Butoxy->Target Hydrophobic Interaction Effect Inhibition Response (Increased Anandamide) Target->Effect Blockade

Figure 1: SAR Map of this compound. The "Butoxy Anchor" and "Fluoro Shield" work synergistically to enhance binding and stability.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of a Bioactive Amide Derivative

To validate the scaffold's utility, this protocol describes coupling the acid to an amine (a common step in drug synthesis).

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (

    
    ) or HATU (Coupling agent)
    
  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Dichloromethane (DCM) & Triethylamine (

    
    )
    

Workflow:

  • Activation: Dissolve this compound in dry DCM. Add

    
     (1.5 equiv) and reflux for 2 hours to generate the acid chloride. Validation: Monitor by TLC (shift in 
    
    
    
    ) or formation of HCl gas.
  • Coupling: Evaporate excess

    
    . Re-dissolve residue in DCM. Add the amine and 
    
    
    
    (2.0 equiv) at 0°C. Stir at Room Temp for 4 hours.
  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid). Dry over 
    
    
    
    .
  • Result: The resulting amide retains the "3-fluoro-4-butoxy" pharmacophore, ready for biological assay.

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

To test the intrinsic activity of the free acid against bacterial strains (e.g., S. aureus).

  • Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacteria to each well.
    
  • Control: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Expected Result: Moderate activity (MIC 100–250 µg/mL). If MIC > 500 µg/mL, the compound is inactive as a standalone antibiotic but remains valid as a scaffold.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals. Link

  • World Intellectual Property Organization. (2011). Patent WO2011022348A1: Ethylene diamine modulators of fatty acid amide hydrolase. Link

  • National Institutes of Health (PubChem). (2025). 4-Fluorobenzoic Acid Compound Summary. Link

  • MDPI. (2025). Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Link

  • Ossila. (2025).[1] 3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid building block.[2] Link

Sources

The Unambiguous Arbitrator: A Comparative Guide to the Structural Confirmation of 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is a cornerstone of progress. For a molecule such as 4-Butoxy-3-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications stemming from its specific electronic and steric properties, unambiguous structural confirmation is not merely a formality—it is a prerequisite for understanding its behavior and advancing its development.

This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this compound. While spectroscopic methods provide essential pieces of the structural puzzle, we will establish why single-crystal X-ray crystallography, when achievable, stands as the unequivocal gold standard for absolute structure determination. Our discussion will be grounded in the practical realities of the laboratory, explaining the causality behind experimental choices and providing a framework for a multi-faceted, self-validating approach to structural confirmation.

As of this writing, a public crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2]. This common scenario highlights the necessity for researchers to rely on a combination of techniques and to draw informed comparisons from closely related, structurally characterized analogs. For the purposes of this guide, we will leverage crystallographic data from 3-Fluorobenzoic acid and 4-Butoxybenzoic acid to illustrate the principles and predictive power of X-ray crystallography.[3][4]

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography offers a direct visualization of the atomic arrangement within a molecule, providing precise bond lengths, bond angles, and stereochemical relationships.[5] The aim is to obtain a three-dimensional molecular structure from a crystal by analyzing how it diffracts an X-ray beam.[5] This technique is unparalleled because it doesn't infer connectivity from indirect evidence; it maps the electron density and, from that, the atomic positions in space.

The primary challenge, and the main reason other techniques are often used first, is the necessity of growing a high-quality, single crystal.[6] This process can be a significant bottleneck, requiring extensive screening of solvents and conditions.[5][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure is a multi-step, rigorous process.

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

    • Methodology: Slow evaporation from a saturated solution is the most common method for small molecules.

      • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, toluene, or a mixture). The choice of solvent is critical and often determined empirically.[8]

      • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

      • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into the solution of the molecule.[8]

  • Data Collection:

    • Objective: To measure the intensities of a large number of diffracted X-ray beams.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed in the X-ray beam of a diffractometer. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the final structure.[8]

      • The crystal is rotated, and a series of diffraction images are collected on a detector.[5]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into a 3D model of the molecule.

    • Methodology:

      • The diffraction images are processed to determine the unit cell dimensions and space group symmetry.[8]

      • The initial positions of the atoms are determined using computational methods (e.g., direct methods).

      • The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[8]

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purified_Compound Purified this compound Solvent_Screen Solvent Screening Purified_Compound->Solvent_Screen Crystallization Slow Evaporation / Cooling Solvent_Screen->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Mounting Mount Crystal on Goniometer Single_Crystal->Mounting XRay_Beam Expose to X-ray Beam (100 K) Mounting->XRay_Beam Diffraction Collect Diffraction Images XRay_Beam->Diffraction Processing Process Data (Unit Cell, Space Group) Diffraction->Processing Solution Solve Structure (Direct Methods) Processing->Solution Refinement Refine Atomic Positions Solution->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Comparative Crystallographic Data of Analogs

To illustrate the definitive data obtained from crystallography, the table below compares key parameters for 3-Fluorobenzoic acid and 4-Butoxybenzoic acid. We would expect the parameters for this compound to reflect a combination of the features observed in these analogs.

Parameter3-Fluorobenzoic Acid[4]4-Butoxybenzoic Acid[3]Expected for this compound
CCDC Number 823572720704N/A
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/nP2₁/nLikely P2₁/n or similar centrosymmetric group
a (Å) 3.847.91Intermediate/Unique
b (Å) 22.045.58Intermediate/Unique
c (Å) 7.2323.96Intermediate/Unique
β (°) 97.4693.99Intermediate/Unique
Volume (ų) 606.81054.4> Volume of 3-Fluorobenzoic acid
Key Feature Forms centrosymmetric dimers via carboxyl H-bonding.Also forms H-bonded dimers; butoxy chain influences packing.Expected to form H-bonded dimers; interplay of F and butoxy groups will dictate final packing.

This data provides unequivocal proof of molecular connectivity and conformation. The presence of the butoxy group in 4-Butoxybenzoic acid significantly increases the unit cell volume compared to 3-Fluorobenzoic acid, a trend we would certainly expect to see with the target compound.

Complementary Spectroscopic Techniques: Building the Case

When single crystals are elusive, a combination of spectroscopic techniques is employed to build a structural hypothesis.[1][9] These methods probe different aspects of the molecule's constitution and, when used together, provide a powerful, self-validating toolkit.

G Unknown This compound MS Mass Spectrometry (MS) Unknown->MS Provides Molecular Weight & Formula IR Infrared (IR) Spectroscopy Unknown->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Unknown->NMR Reveals C-H Framework & Connectivity XRay X-ray Crystallography MS->XRay Provides Definitive 3D Structure IR->XRay Provides Definitive 3D Structure NMR->XRay Provides Definitive 3D Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for determining the carbon-hydrogen framework of an organic molecule.[9]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see:

    • A triplet for the terminal methyl group (~0.9 ppm).

    • Two multiplets for the internal methylene groups of the butoxy chain (~1.4-1.8 ppm).

    • A triplet for the methylene group attached to the oxygen (~4.0 ppm).

    • Distinct signals in the aromatic region (7.0-8.0 ppm) showing coupling to each other and to the fluorine atom.

    • A broad singlet for the acidic carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Shows the number of different types of carbon atoms. The aromatic region would be particularly informative, with the C-F and C-O carbons having characteristic shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows which protons are coupled (adjacent), while HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.[9]

  • Causality: By ionizing the molecule and measuring the mass-to-charge ratio of the parent ion, we can confirm the molecular formula (C₁₁H₁₃FO₃).

  • Fragmentation Analysis: The way the molecule breaks apart upon ionization can also provide structural clues. For example, a characteristic loss of a butoxy radical or a neutral butene molecule would support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for the rapid identification of functional groups.[3]

  • Causality: Different bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, the key absorbances would be:

    • A very broad O-H stretch from the carboxylic acid dimer, typically from ~2500-3300 cm⁻¹.

    • A strong C=O (carbonyl) stretch from the carboxylic acid at ~1700-1720 cm⁻¹.

    • C-O stretching vibrations for the ether and carboxylic acid groups (~1200-1300 cm⁻¹).

    • Aromatic C-H and C=C stretches.

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingUnambiguous, definitiveRequires high-quality single crystals
NMR Spectroscopy C-H framework, connectivity, stereochemistryExtremely detailed structural information in solutionIndirect, can be complex to interpret, requires pure sample
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, confirms molecular formulaProvides little direct connectivity or stereochemical information
IR Spectroscopy Presence of functional groupsFast, simple, excellent for functional group IDProvides limited information on the overall molecular skeleton

Conclusion: A Synthesis of Evidence

The structural confirmation of a novel compound like this compound is a process of accumulating and synthesizing evidence from multiple, orthogonal techniques. While NMR, MS, and IR spectroscopy can collectively build a very strong, self-consistent case for a proposed structure, they remain methods of inference.

Single-crystal X-ray crystallography is the ultimate arbiter. It provides direct, irrefutable evidence of the atomic arrangement, resolving any ambiguities that may persist from spectroscopic analysis. While its prerequisite of a suitable crystal can be a significant hurdle, the definitive nature of the result makes it the most authoritative and trustworthy method for structure confirmation in the chemical sciences. For any research or development program involving this compound, obtaining a crystal structure should be a primary goal to provide the solid foundation upon which all further studies are built.

References

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. Retrieved from [Link]

  • Reddit. (2013). How do chemists figure out the structure of organic molecules?. Retrieved from [Link]

  • Zeitschrift für Kristallographie - Crystalline Materials. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Retrieved from [Link]

  • Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health. (2003). Exploring biology with small organic molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2018). Structural Determination From All Spectra Example 4 | Organic Chemistry. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). The Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (2008). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. Retrieved from [Link]

  • National Institutes of Health. (2001). x Ray crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(tert-butoxy)carbonyl]-4-fluorobenzoic acid. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Springer Nature Experiments. (2008). Preparation of Protein Crystals for X-Ray Structural Study. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • National Institutes of Health. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2001). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

  • PubMed. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

Sources

Comparative Study of Synthetic Routes to 4-Butoxy-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-fluorobenzoic acid is a critical intermediate in the synthesis of advanced liquid crystalline materials and pharmaceutical agents. Its fluorinated core imparts specific dielectric anisotropy and mesogenic stability essential for modern display technologies (LCDs) and bioactive scaffolds.

This guide evaluates three distinct synthetic pathways to this molecule, prioritizing industrial scalability, atom economy, and chemical safety. The Nucleophilic Alkylation route is identified as the optimal balance of cost and yield for general production, while Organometallic Carboxylation offers higher precision for small-scale, high-purity requirements.

Retrosynthetic Analysis

To design the most efficient synthesis, we must first deconstruct the target molecule. The presence of the carboxylic acid, fluorine substituent, and alkoxy chain suggests three logical disconnections.

Retrosynthesis Target This compound P1 3-Fluoro-4-hydroxybenzoic Acid + 1-Bromobutane Target->P1 Route A: Etherification (C-O Bond) P2 4-Bromo-1-butoxy-2-fluorobenzene + CO2 Target->P2 Route B: Carboxylation (C-C Bond) P3 4-Butoxy-3-fluorotoluene + Oxidant Target->P3 Route C: Oxidation

Figure 1: Retrosynthetic disconnection showing three primary pathways to the target molecule.

Route A: Nucleophilic Alkylation (Recommended)

Mechanism: Williamson Ether Synthesis (SN2) Precursors: 3-Fluoro-4-hydroxybenzoic acid, 1-Bromobutane

This route is the industry standard for synthesizing alkoxy-benzoic acids. It relies on the selective O-alkylation of the phenol group. The carboxylic acid moiety is typically preserved or transiently protected as an ester if harsh conditions are required, though direct alkylation using 2 equivalents of base is common.

Experimental Protocol

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • 1-Bromobutane (1.2 - 1.5 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol/Water (80:20) or DMF (for faster kinetics)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-hydroxybenzoic acid (e.g., 10 mmol) in ethanol (30 mL).

  • Deprotonation: Add an aqueous solution of KOH (22 mmol in 5 mL water) dropwise. The solution may warm slightly as the dipotassium salt forms (phenolate and carboxylate).

  • Alkylation: Add 1-Bromobutane (12-15 mmol) slowly. If using 1-chlorobutane, add catalytic KI to generate the more reactive iodide in situ.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL).

    • Acidification: Carefully acidify with 1M HCl to pH ~2. The product, this compound, will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or acetic acid to achieve >98% purity.

Key Insight: Using a polar aprotic solvent like DMF can accelerate the reaction but complicates the work-up due to the high boiling point of DMF. The Ethanol/Water system is "greener" and sufficient for high yields (>85%).

Route B: Organometallic Carboxylation (High Precision)

Mechanism: Lithiation/Grignard Formation followed by Electrophilic Attack Precursors: 4-Bromo-1-butoxy-2-fluorobenzene

This route is preferred when the starting material (aryl bromide) is already available or when the phenol precursor is expensive. It involves creating a carbon-carbon bond directly.

Experimental Protocol

Reagents:

  • 4-Bromo-1-butoxy-2-fluorobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq) or n-Butyllithium (1.1 eq)

  • Dry Ice (Solid CO2) or CO2 gas

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck flask and flush with Argon or Nitrogen.

  • Grignard Formation: Add Magnesium turnings and a crystal of iodine. Add a solution of the aryl bromide in anhydrous THF dropwise. Initiate reflux to form the Grignard reagent (Aryl-MgBr).

    • Alternative: Cool to -78°C and add n-BuLi to form the Aryl-Lithium species (faster, cleaner for small scale).

  • Carboxylation:

    • For Grignard: Bubble dry CO2 gas through the solution at 0°C for 1 hour.

    • For Lithiation: Pour the reaction mixture onto crushed Dry Ice (excess CO2).

  • Quench: Once the reaction warms to room temperature, quench with dilute HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Isolation: The organic layer contains the acid. Extract this organic layer with 1M NaOH (pulling the product into the aqueous phase as the salt), separate the organic impurities, then re-acidify the aqueous phase to precipitate the pure product.

Route C: Oxidation of Toluene Derivative (Industrial Alternative)

Mechanism: Benzylic Oxidation Precursors: 4-Butoxy-3-fluorotoluene

This route mimics the industrial production of Terephthalic acid. It is viable only if the toluene precursor is readily available from a Friedel-Crafts alkylation or similar upstream process.

Protocol Summary: Reaction requires strong oxidants like Potassium Permanganate (KMnO4) in refluxing pyridine/water or Cobalt/Manganese catalysts with O2 (high pressure).

  • Drawback: The ether linkage (butoxy group) is susceptible to oxidative cleavage under harsh conditions, making this route riskier than Routes A or B. It is generally not recommended for lab-scale synthesis of alkoxy-benzoic acids due to potential side reactions.

Comparative Analysis

FeatureRoute A (Alkylation)Route B (Carboxylation)Route C (Oxidation)
Overall Yield High (85-95%) Moderate (60-75%)Low-Moderate (variable)
Atom Economy GoodModerate (Mg/Li waste)Poor (if using KMnO4)
Reagent Cost Low (Alkyl halides cheap)High (n-BuLi/Dry solvents)Moderate
Scalability Excellent Difficult (Cryogenic/Inert)Good (if catalytic)
Safety Profile High (Standard solvents)Low (Pyrophoric reagents)Moderate (Oxidants)
Impurity Profile Inorganic salts (easy removal)Organic byproductsOver-oxidation products

References

  • Synthesis of 4-alkoxy-3-fluorobenzoic acids

    • Source: Sigma-Aldrich / Merck Product Guides for 3-Fluoro-4-hydroxybenzoic acid.
    • Relevance: Confirms the precursor and general utility in liquid crystal synthesis.
  • General Procedure for Williamson Ether Synthesis of Benzoic Acids

    • Source: Organic Syntheses, Coll. Vol. 2, p.
    • Relevance: Foundational protocol for alkyl
  • Liquid Crystal Intermediates (Bent-shaped molecules)

    • Source: ResearchGate (2014) - "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid".
    • Relevance: Validates the structural class and synthetic logic.
  • Carboxylation of Aryl Halides

    • Source: PubChem - 4-Bromo-1-butoxy-2-fluorobenzene (Precursor d
    • Relevance: Identifies availability of Route B precursors.

Head-to-head comparison of catalysts for 4-Butoxy-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Drug Development Researchers, and Material Scientists.[1] Focus: Optimization of the O-alkylation step of 3-fluoro-4-hydroxybenzoic acid.

Executive Summary & Strategic Importance

4-Butoxy-3-fluorobenzoic acid (CAS: 115638-78-9) is a critical intermediate in the synthesis of fluorinated liquid crystals (negative dielectric anisotropy materials) and a scaffold for specific pharmaceutical inhibitors (e.g., transthyretin stabilizers).

The synthesis hinges on the regioselective construction of the alkoxy ether linkage. While nucleophilic aromatic substitution (SNAr) on 3,4-difluorobenzoic acid is possible, the industry standard involves the O-alkylation of 3-fluoro-4-hydroxybenzoic acid .[1] This guide evaluates three catalytic systems for this transformation, balancing yield, reaction kinetics, and industrial scalability.

The Core Challenge: The "Fluorine Effect"

The ortho-fluorine atom adjacent to the hydroxyl group exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenol (pKa ~7.5 vs. 10 for phenol). While this facilitates deprotonation, the fluorine also sterically hinders the nucleophilic attack on the alkyl halide.[1] Selecting the right catalyst is essential to overcome this steric/electronic barrier.

Retrosynthetic Analysis

The most robust disconnection reveals the ether linkage as the primary strategic bond.

Retrosynthesis Target This compound (Target) Precursor1 3-Fluoro-4-hydroxybenzoic acid (Core Scaffold) Target->Precursor1 O-Alkylation (Catalytic Step) Precursor2 1-Bromobutane (Alkylating Agent) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via O-alkylation.

Head-to-Head Catalyst Comparison

We compare three distinct catalytic methodologies: Classical Inorganic Promotion , Phase Transfer Catalysis (PTC) , and Cesium Effect Acceleration .[1]

Comparative Data Matrix
FeatureSystem A: Classical System B: Phase Transfer (PTC) System C: Cesium Effect
Catalyst/Promoter Potassium Carbonate (K₂CO₃) + KITetrabutylammonium Bromide (TBAB)Cesium Carbonate (Cs₂CO₃)
Solvent System DMF or Acetone (Reflux)Toluene/Water (Biphasic)Acetonitrile (MeCN) or DMF
Mechanism Heterogeneous Surface ReactionIon-Pair Extraction"Naked" Anion Formation
Reaction Time 12 – 24 Hours4 – 8 Hours2 – 4 Hours
Yield (Isolated) 75 – 82%88 – 94%95 – 98%
Impurity Profile High (Elimination byproducts)Low (Clean conversion)Very Low (High specificity)
Scalability Moderate (Solvent removal issues)Excellent (Aqueous workup)Low (Cost prohibitive)
Cost Efficiency High (Cheap reagents)Very High (Process efficiency)Low (Reagent cost)
Detailed Technical Analysis
System A: The Baseline (K₂CO₃ / KI)
  • Protocol: Refluxing the phenol with excess K₂CO₃ and catalytic KI in Acetone or DMF.

  • Mechanism: The reaction occurs on the surface of the solid carbonate. KI acts as a Finkelstein catalyst, converting butyl bromide to the more reactive butyl iodide in situ.[1]

  • Limitations: The lattice energy of K₂CO₃ limits the concentration of the phenoxide anion. High temperatures (reflux) often lead to esterification of the carboxylic acid (side reaction), requiring a subsequent hydrolysis step, reducing overall efficiency.[1]

System B: Phase Transfer Catalysis (TBAB) – Recommended for Scale-Up
  • Protocol: Biphasic mixture of Toluene (organic phase) and aqueous NaOH/K₂CO₃. TBAB (1-5 mol%) shuttles the phenoxide into the organic layer.

  • Mechanism: The lipophilic quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻). This ion pair [Q⁺ArO⁻] is soluble in toluene but contains little water, making the anion "desolvated" and highly nucleophilic.[1]

  • Advantage: Water is easily removed. The reaction kinetics are strictly controlled by the catalyst load. This avoids the use of high-boiling solvents like DMF, simplifying downstream processing.[1]

System C: The Cesium Effect (Cs₂CO₃) – Recommended for R&D/Medicinal Chemistry
  • Protocol: Stirring in MeCN or DMF at mild temperatures (40–60°C).

  • Mechanism: The "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) creates a weak, diffuse ion pair with the phenoxide.[1] Unlike K⁺, which forms tight ion pairs or aggregates, Cs⁺ leaves the phenoxide "naked" and hyper-reactive.[1]

  • Advantage: Rapid conversion with near-quantitative yields. It overcomes the steric hindrance of the ortho-fluorine atom effortlessly.

Mechanistic Visualization

The difference in reactivity is driven by the solvation state of the nucleophile.

Mechanism cluster_PTC System B: Phase Transfer Catalysis cluster_Cesium System C: Cesium Effect AqPhase Aqueous Phase Na+ ArO- Interface Interface [Q+ ArO-] formation AqPhase->Interface OrgPhase Organic Phase [Q+ ArO-] + BuBr Interface->OrgPhase Extraction Product Product ArO-Bu + Q+Br- OrgPhase->Product Fast SN2 Product->Interface Catalyst Regeneration CsSalt Cs2CO3 (Suspension) NakedIon Loose Ion Pair Cs+ .... ArO- CsSalt->NakedIon Solubility & Radius Reaction Hyper-Reactive SN2 NakedIon->Reaction Low Activation Energy

Figure 2: Mechanistic comparison. PTC relies on shuttling active species across phases, while Cesium creates a loose ion pair for maximum intrinsic reactivity.[1]

Experimental Protocols

Protocol 1: Scalable PTC Method (Best Balance of Cost/Yield)

This protocol is optimized for 10g – 1kg scale.

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid (1.0 eq)[1][2][3]

  • 1-Bromobutane (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 3-fluoro-4-hydroxybenzoic acid in water containing K₂CO₃. The solution will turn yellow (phenoxide formation).

  • Catalyst Addition: Add Toluene and TBAB. Heat the biphasic mixture to 85°C.

  • Alkylation: Add 1-Bromobutane dropwise over 30 minutes. Note: Dropwise addition prevents the alkyl halide from pooling and undergoing hydrolysis.[1]

  • Reaction: Stir vigorously at 90°C for 6–8 hours. Monitor by HPLC (Target retention time shift).

  • Workup: Cool to room temperature. Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/catalyst traces) and brine.

  • Isolation: Concentrate the toluene layer under reduced pressure. Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Protocol 2: High-Throughput Cesium Method (Best for Speed/Purity)

This protocol is optimized for medicinal chemistry (mg to g scale).

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid Methyl Ester (1.0 eq) (Note: Ester protection is recommended for Cs conditions to prevent salt formation at the acid).

  • 1-Bromobutane (1.1 eq)

  • Cesium Carbonate (1.5 eq)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Suspension: Suspend the starting ester and Cs₂CO₃ in dry MeCN.

  • Addition: Add 1-Bromobutane in one portion.

  • Reaction: Heat to 60°C for 2 hours. The "Cesium Effect" ensures rapid conversion.

  • Filtration: Filter off the solid inorganic salts while warm.

  • Hydrolysis (One-Pot): Add aqueous LiOH to the filtrate and stir for 1 hour to hydrolyze the ester back to the acid.

  • Isolation: Acidify with 1M HCl and extract with Ethyl Acetate. Evaporate to yield 98%+ pure product.

Conclusion & Recommendation

  • For Industrial Manufacturing: Adopt System B (PTC) . The use of Toluene/Water avoids expensive dipolar aprotic solvents (DMF/DMSO) and simplifies waste treatment. The yield penalty (vs. Cesium) is negligible compared to the cost savings on reagents.

  • For Discovery Chemistry: Adopt System C (Cesium) . When time is the most valuable asset, the reliability and speed of Cesium Carbonate justify the cost, ensuring high purity for biological testing without complex purification.[1]

References

  • PTC Guidelines: Halpern, M. "Phase-Transfer Catalysis: A Powerful Tool for Process Optimization."[1] Industrial Phase-Transfer Catalysis, PTC Communications.[1] Link

  • Cesium Effect: Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[1][4] Synthetic Communications, 1995, 25(9), 1367-1370.[1] Link

  • Fluorophenol Synthesis: "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid."[5][6] Patent CN104447213A.[5] Link

  • Crown Ether Catalysis: Pliego, J. R., et al. "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6."[1] Journal of Organic Chemistry, 2020, 85(23), 15457-15465.[1][7] Link

  • General Alkylation Review: "Phenol Alkylation using Cs2CO3 as base." Hive Novel Discourse, 2004.[1][4] Link

Sources

A Senior Application Scientist's Guide to 4-Butoxy-3-fluorobenzoic Acid: A Comparative Validation for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth validation of 4-butoxy-3-fluorobenzoic acid as a research intermediate, offering a comparative analysis against its structural analogs. The insights presented herein are grounded in established principles of medicinal chemistry and synthetic accessibility, aiming to empower you with the data-driven rationale needed to make informed decisions for your next breakthrough.

The Strategic Advantage of the 4-Butoxy-3-fluoro Substituent Pattern

The 4-alkoxy-3-fluorobenzoic acid scaffold has emerged as a valuable motif in modern drug discovery. The strategic placement of a fluorine atom adjacent to an alkoxy group on a benzoic acid ring imparts a unique combination of physicochemical properties that can be exploited to enhance the drug-like characteristics of a lead molecule.

The fluorine atom, with its high electronegativity, can modulate the pKa of the carboxylic acid, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions with target proteins.[1] Concurrently, the alkoxy group, in this case, a butoxy chain, can be tailored to fine-tune lipophilicity, which is a critical parameter for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The interplay between these two substituents offers a powerful tool for medicinal chemists to navigate the complexities of drug design.

Comparative Analysis: this compound vs. Key Alternatives

To validate the utility of this compound, a comparative analysis against its commercially available, shorter-chain analogs is essential. This section provides a head-to-head comparison based on predicted and known properties.

FeatureThis compound (Predicted)3-Fluoro-4-methoxybenzoic acid3-Fluoro-4-isopropoxybenzoic acid3-Fluoro-4-propoxybenzoic acid
Molecular Weight 212.22 g/mol 170.14 g/mol 198.19 g/mol 198.19 g/mol
Predicted ClogP ~3.5~1.8~2.6~2.9
Melting Point Not available211-213 °C[3]Not availableNot available
Purity (Typical) >97% (projected)>98%[3]>95%[4]Not specified[5]
CAS Number Not available403-20-3[3]258273-30-2[4]203115-97-3[5]

Key Insights from the Comparative Table:

  • Lipophilicity (ClogP): The most significant differentiator is the predicted lipophilicity. The longer butoxy chain in our target molecule is expected to confer a higher ClogP value. This can be a distinct advantage when seeking to increase a molecule's permeability across biological membranes or to enhance its binding in a hydrophobic pocket of a target protein.

  • Molecular Weight: As expected, the molecular weight increases with the length of the alkoxy chain. This is a crucial consideration in lead optimization to adhere to Lipinski's Rule of Five.

  • Commercial Availability: The shorter-chain analogs are readily available from various suppliers, providing a baseline for accessibility. While this compound is not currently cataloged, its synthesis is projected to be straightforward, as detailed in the following section.

Proposed Synthetic Pathway and Downstream Utility

The synthesis of this compound can be logically extrapolated from established methods for its analogs, such as the synthesis of 3-hydroxy-4-fluorobenzoic acid.[6] A plausible and efficient synthetic route is proposed below.

Proposed Synthesis of this compound

The proposed synthesis starts from the commercially available 3-fluoro-4-hydroxybenzoic acid.

G A 3-Fluoro-4-hydroxybenzoic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B Step 1 C Williamson Ether Synthesis (1-Bromobutane, K2CO3, Acetone) B->C Step 2 D Deprotection of Carboxylic Acid (e.g., Saponification) C->D Step 3 E This compound D->E Step 4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (Step 2 - Hypothetical)
  • To a solution of the protected 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromobutane (1.2 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Downstream Application: Amide Bond Formation

A primary application of benzoic acid derivatives in drug discovery is their use in amide bond formation to connect with other molecular fragments. The reactivity of this compound in such a coupling reaction is expected to be comparable to its analogs.

G cluster_reactants Reactants cluster_reagents Reagents A This compound E Amide Product A->E B Primary or Secondary Amine (R-NH2) B->E C Coupling Agent (e.g., HATU, HBTU) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling (Hypothetical)
  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This guide validates this compound as a promising and strategically valuable research intermediate. While not yet a catalog item, its synthesis is straightforward, and its predicted properties, particularly its increased lipophilicity, offer a clear advantage in specific drug discovery contexts. The comparative analysis with its shorter-chain analogs provides a rational basis for its selection when aiming to modulate the ADME properties of a lead compound.

As the demand for nuanced molecular building blocks continues to grow, it is anticipated that this compound and its longer-chain homologs will become increasingly important tools in the medicinal chemist's arsenal. The experimental protocols provided, though hypothetical, are based on robust and well-established chemical transformations and should serve as a reliable starting point for its synthesis and application in the laboratory.

References

  • Chem-Impex. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ResearchGate. (2023, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubMed. (2015, March 27). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Retrieved from [Link]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Butoxy-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 326-76-1 Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol

Executive Summary & Scientific Context

4-Butoxy-3-fluorobenzoic acid is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and liquid crystal polymers. Its structure combines a lipophilic butoxy tail with an electron-withdrawing fluorine atom on a benzoic acid core.

Senior Scientist Insight: While often categorized generically with other benzoic acid derivatives, the butoxy substituent significantly increases lipophilicity (LogP > 3.0 estimated) compared to simple fluorobenzoic acids. This enhances its ability to permeate the stratum corneum of the skin, making standard "dust contact" more hazardous than with hydrophilic acids. Furthermore, the fluorine atom necessitates specific segregation from non-halogenated waste streams to prevent corrosion in standard incineration lines.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) and GHS classifications of analogous fluorobenzoic acids.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Irritation Category 2H315 : Causes skin irritation.Acidic proton donation disrupts keratin structure; lipophilic tail aids penetration.
Eye Irritation Category 2AH319 : Causes serious eye irritation.[1]Direct pH drop on ocular surface causes protein denaturation and inflammation.
STOT-SE Category 3H335 : May cause respiratory irritation.[1][2][3]Inhalation of fine dust irritates mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Strategy

Directive: Do not rely on minimum compliance. Use this tiered defense system.

A. Hand Protection: The "Lipophilic Barrier" Protocol

Because of the butoxy group's lipophilicity, thin latex gloves are insufficient .

  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Layer (High Risk): If handling solutions >100 mL or concentrated stock, wear double-gloved Nitrile or a single layer of 5 mil (0.12 mm) High-Dexterity Nitrile .

  • Rationale: Fluorinated organics can degrade generic polymer matrices over time. Nitrile offers superior chemical resistance to organic acids compared to latex.

B. Respiratory Protection[1][3][4][5][6][7]
  • Standard Operation: Handle exclusively inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Weighing): If a balance enclosure is unavailable, use a NIOSH N95 (US) or P2 (EU) particulate respirator.

  • Rationale: The solid powder can become electrostatically charged and airborne. Inhalation causes immediate coughing and potential long-term sensitization.

C. Ocular & Body Defense[1][4]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are acceptable only if a sash is between you and the material.

  • Body: 100% Cotton Lab Coat (buttoned) + Long pants + Closed-toe shoes.

  • Why Cotton? Synthetic blends can melt onto skin if a fire occurs (flammable solvents are often used with this reagent).

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: This powder is prone to static charge. Use an ionizing bar or anti-static gun if available.

  • Weighing: Place the balance inside the fume hood. If the balance is external, use a closed weighing boat technique:

    • Tare the closed vessel.

    • Add solid inside the hood.

    • Close vessel, transport to balance, weigh.

    • Return to hood to open.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Soluble in alcohols (Methanol, Ethanol), DMSO, and DMF. Sparingly soluble in cold water.[4]

  • Exotherm Alert: When reacting with strong bases (e.g., NaOH, KOH) or coupling reagents (e.g., SOCl₂), add the reagent dropwise at 0°C to control heat evolution. The fluorine substituent can inductively stabilize intermediates but may also accelerate nucleophilic attack at the carbonyl.

Phase 3: Quenching & Cleanup
  • Acidic Spills: Neutralize solid spills with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) powder before sweeping.

  • Surface Decontamination: Wipe surfaces with 70% Ethanol followed by a wet paper towel to remove residual organic film.

Disposal & Waste Logistics

Strict segregation is required due to the Fluorine content.

Waste Stream Logic
  • Halogenated Organic Waste: All mother liquors, rinses, and contaminated solvents MUST go here.

    • Reason: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF). Specialized incinerators with scrubbers are required to capture HF. Putting this in "Non-Halogenated" waste puts disposal facility workers at risk of equipment corrosion and toxic release.

  • Solid Waste: Contaminated paper towels, gloves, and weighing boats go into "Hazardous Solid Waste" (labeled "Fluorinated Organic Solid").

  • Aqueous Waste: If an aqueous workup is performed, check pH. If neutral (pH 6-8) and free of organic solvents, it may be drain safe depending on local regulations, but collection as Aqueous Chemical Waste is the safest default.

Visualizations

Workflow Diagram: Safe Handling Lifecycle

SafeHandling Start Start: this compound PPE_Check 1. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Start->PPE_Check Weighing 2. Weighing (Fume Hood / Closed Vessel) PPE_Check->Weighing Reaction 3. Reaction Setup (Dissolve in Organic Solvent) Weighing->Reaction Spill_Risk Risk: Spillage? Reaction->Spill_Risk Cleanup Neutralize (Na2CO3) & Wipe (EtOH) Spill_Risk->Cleanup Yes Disposal 4. Disposal (Halogenated Waste Stream) Spill_Risk->Disposal No Cleanup->Disposal

Caption: Operational workflow emphasizing the critical decision point for spill management and the mandatory halogenated waste stream endpoint.

Table 1: Physicochemical & Safety Data Summary
PropertyValue / DescriptionSource
Appearance White to off-white crystalline powder[1]
Melting Point Approx. 143–184°C (Range varies by purity/isomer)[2]
Solubility Soluble in Ethanol, DMSO; Insoluble in cold water[1]
Reactivity Incompatible with strong oxidizing agents & strong bases[3]
Flash Point Not Applicable (Solid)[3]
Storage Store at room temperature, dry, well-ventilated[4]

References

  • ChemicalBook. 4-n-Butoxy-3-fluorobenzoic acid Properties and Safety. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzoic acid (Analogous Structure Safety Data). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from

  • PubChem. Compound Summary: this compound. Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。